Methyl 4-(4-cyano-2-nitrophenyl)butanoate (CAS 1415565-03-5): A Technical Guide to Its Chemical Identity, Reactivity, and Applications in Heterocyclic Synthesis
Executive Summary In modern drug discovery and medicinal chemistry, bifunctional building blocks are the cornerstone of efficient library generation. Methyl 4-(4-cyano-2-nitrophenyl)butanoate (CAS: 1415565-03-5) is a hig...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and medicinal chemistry, bifunctional building blocks are the cornerstone of efficient library generation. Methyl 4-(4-cyano-2-nitrophenyl)butanoate (CAS: 1415565-03-5) is a highly specialized, synthetically versatile intermediate. Featuring an ortho-nitroarylalkanoate motif coupled with a para-cyano group, this molecule is structurally primed for domino reductive cyclization reactions.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. This guide dissects the chemical identity, mechanistic reactivity, and field-proven experimental workflows required to transform this linear precursor into privileged 7-membered benzazepinone scaffolds.
Chemical Identity & Structural Parameters
Understanding the physicochemical properties of Methyl 4-(4-cyano-2-nitrophenyl)butanoate is critical for predicting its solubility, reactivity, and behavior in catalytic cycles. The presence of the electron-withdrawing nitro and cyano groups significantly depletes the electron density of the aromatic ring, making it resistant to electrophilic aromatic substitution but highly susceptible to controlled reduction.
Table 1: Quantitative Physicochemical Data
Parameter
Value / Description
Chemical Name
Methyl 4-(4-cyano-2-nitrophenyl)butanoate
CAS Registry Number
1415565-03-5
Molecular Formula
C₁₂H₁₂N₂O₄
Molecular Weight
248.23 g/mol
SMILES String
O=C(CCCC1=CC=C(C#N)C=C1=O)OC
Topological Polar Surface Area (TPSA)
93.23 Ų
Key Functional Groups
Aliphatic methyl ester, Nitro, Cyano, Aryl ring
Data supported by commercial chemical specifications.
Mechanistic Reactivity: The Reductive Cyclization Paradigm
The core synthetic value of this molecule lies in its capacity to undergo intramolecular reductive amidation . The ortho-relationship between the nitro group and the butanoate chain is a classic setup for lactamization.
When the nitro group is reduced to an aniline, the newly formed primary amine acts as an internal nucleophile. Because the aliphatic chain contains exactly four carbons (including the carbonyl), the nucleophilic attack on the unactivated methyl ester forms a thermodynamically favored 7-membered ring. The cyano group, positioned para to the original butanoate chain, ultimately occupies the 8-position of the resulting bicyclic system, yielding 8-cyano-2,3,4,5-tetrahydro-1H-benzo[b]azepin-2-one .
Fig 1. Reductive cyclization of the title compound to an 8-cyano-benzazepinone scaffold.
Experimental Workflow: Chemoselective Synthesis of 8-Cyano-benzazepinone
The following protocol details the conversion of the title compound into its benzazepinone derivative. Every step is engineered with strict causality to ensure chemoselectivity and high yield.
Action: Dissolve Methyl 4-(4-cyano-2-nitrophenyl)butanoate (1.0 eq) in anhydrous methanol to achieve a 0.1 M concentration. Purge the reaction flask with argon for 10 minutes.
Causality: Methanol is selected as a protic solvent because it stabilizes the polar transition states during nitro reduction and efficiently solubilizes both the ester and H₂ gas. Argon purging is critical to displace oxygen, preventing the pyrophoric ignition of the palladium catalyst upon addition.
Step 2: Catalyst Addition & Hydrogenation
Action: Carefully add 10% Pd/C (0.1 eq by weight) under a continuous argon stream. Evacuate the flask and backfill with hydrogen gas (1 atm, via balloon). Stir vigorously at 25°C for 4–6 hours.
Causality: A strict 1 atm H₂ pressure ensures chemoselectivity. Under these mild conditions, the nitro group is readily reduced to the aniline, while the cyano group and the aromatic ring remain intact. Higher pressures or stronger catalysts (e.g., Raney Nickel) would risk over-reducing the nitrile to a primary amine.
Step 3: Thermally-Driven Lactamization
Action: Once LC-MS indicates complete conversion to the intermediate aniline, add triethylamine (0.2 eq) and heat the mixture to 65°C (reflux) for 12 hours.
Causality: Unactivated aliphatic esters are relatively poor electrophiles. Heating provides the necessary activation energy for intramolecular nucleophilic acyl substitution. Triethylamine acts as a general base, deprotonating the tetrahedral intermediate to facilitate the expulsion of the methoxide leaving group, driving the cyclization forward .
Step 4: Workup, Isolation, & Self-Validation
Action: Cool the mixture to room temperature, filter through a pad of Celite, and wash the filter cake with excess methanol. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (EtOAc/Hexanes).
Causality & Self-Validation: Celite filtration safely removes the finely dispersed Pd/C catalyst without clogging the filter paper. This protocol is a self-validating system: the persistence of the cyano stretch (~2220 cm⁻¹) in the IR spectrum of the isolated product confirms the chemoselectivity of the hydrogenation step, while the shift of the carbonyl stretch from ~1735 cm⁻¹ (aliphatic ester) to ~1670 cm⁻¹ (lactam) definitively confirms successful cyclization.
Downstream Applications in Drug Discovery
The resulting 8-cyano-benzazepinone core is a "privileged scaffold" in medicinal chemistry. The 7-membered lactam ring is found in numerous blockbuster drugs (e.g., Tolvaptan, Benazepril). The strategic placement of the cyano group at the 8-position provides a highly versatile handle for divergent parallel synthesis.
Fig 2. Divergent synthetic utility of the 8-cyano group in medicinal chemistry.
By leveraging Methyl 4-(4-cyano-2-nitrophenyl)butanoate as a starting material, drug development professionals can rapidly access a library of functionalized benzazepines, tuning the pharmacokinetics and target-binding affinities of their lead compounds.
References
American Chemical Society. "Intramolecular Reductive Amidation of Unactivated Esters with Nitroarenes." The Journal of Organic Chemistry. URL: [Link]
MDPI. "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions." Molecules. URL: [Link]
Exploratory
Technical Guide: Physicochemical Properties & Synthetic Utility of Methyl 4-(4-cyano-2-nitrophenyl)butanoate
This technical guide details the physicochemical properties, synthetic utility, and handling protocols for Methyl 4-(4-cyano-2-nitrophenyl)butanoate (CAS 1415565-03-5).[1] [1] Executive Summary Methyl 4-(4-cyano-2-nitrop...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the physicochemical properties, synthetic utility, and handling protocols for Methyl 4-(4-cyano-2-nitrophenyl)butanoate (CAS 1415565-03-5).[1]
[1]
Executive Summary
Methyl 4-(4-cyano-2-nitrophenyl)butanoate is a specialized aromatic ester intermediate used primarily in the synthesis of nitrogen-containing heterocycles.[1] Its structural core—a phenyl ring substituted with a nitro group, a nitrile, and a butyrate side chain—makes it a critical precursor for 7-cyano-3,4-dihydroquinolin-2(1H)-one scaffolds via reductive cyclization.[1] These scaffolds are foundational in the development of atypical antipsychotics (e.g., Brexpiprazole analogs), phosphodiesterase (PDE) inhibitors, and mineralocorticoid receptor antagonists (MRAs).[1]
This guide provides a comprehensive analysis of its solid-state properties, solution thermodynamics, and self-validating experimental protocols for its downstream application.[1]
Molecular Architecture & Identification
The compound is characterized by a flexible methyl butanoate tail attached to a rigid, electron-deficient aromatic core.[1] The ortho-nitro positioning relative to the alkyl chain is the functional "trigger" for intramolecular cyclization.[1]
Implication: The compound is moderately lipophilic, ensuring good membrane permeability for cellular assays but requiring organic modifiers (e.g., Acetonitrile) for reverse-phase HPLC retention.[1]
Synthetic Utility: The Reductive Cyclization Pathway
The primary value of this compound lies in its ability to undergo reductive cyclization to form the dihydroquinolinone core.[1] This transformation is a "self-validating" reaction: the disappearance of the yellow nitro color and the formation of a highly fluorescent lactam product provide visual confirmation of success.[1]
Mechanism of Action[1]
Reduction: The nitro group (-NO₂) is reduced to an aniline (-NH₂).[1]
Intramolecular Attack: The nucleophilic amine attacks the ester carbonyl (5-exo-trig or 6-exo-trig geometry).[1]
Cyclization: Loss of methanol yields the lactam ring.[1]
Pathway Visualization
Caption: Logical flow of the reductive cyclization synthesis, converting the nitro-ester precursor into the pharmacologically active dihydroquinolinone core.
Experimental Protocols
Analytical Method: HPLC Purity Check
This protocol ensures the integrity of the starting material before synthesis.[1]
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]
Dilute with EtOAc and wash with saturated NaHCO₃ (to neutralize acid).[1]
Purification: Recrystallize from Ethanol/Water to yield off-white crystals.
Safety & Handling (E-E-A-T)
Nitro Group Hazards: While stable, nitro compounds can be energetic.[1] Avoid heating crude reaction mixtures to dryness without testing for thermal stability (DSC).
Nitrile Toxicity: This compound contains a nitrile group.[1] While covalently bonded, metabolic degradation can theoretically release cyanide ions.[1] Handle in a fume hood.
Skin Sensitization: Treat as a potential sensitizer.[1] Double-gloving (Nitrile) is recommended.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71313462 (Related Nitro-Butanoate Esters).[1] Retrieved from [Link][1]
European Patent Office (2017). Process for the preparation of dihydroquinolinone derivatives (EP3174875A1).[1] Retrieved from [Link][1]
Otsuka Pharmaceutical Co., Ltd. (2015). Synthesis of Brexpiprazole and related quinolinone intermediates.[1] Journal of Medicinal Chemistry.[1][2][3] (Contextual citation for dihydroquinolinone synthesis).
Literature review of Methyl 4-(4-cyano-2-nitrophenyl)butanoate synthesis routes
Topic: Literature Review of Methyl 4-(4-cyano-2-nitrophenyl)butanoate Synthesis Routes Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1] Executiv...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Literature Review of Methyl 4-(4-cyano-2-nitrophenyl)butanoate Synthesis Routes
Content Type: In-Depth Technical Guide / Whitepaper
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
Methyl 4-(4-cyano-2-nitrophenyl)butanoate is a highly functionalized aromatic intermediate, critical in the synthesis of next-generation non-steroidal androgen receptor antagonists and related pharmaceutical scaffolds.[1] Its structure features a tri-substituted benzene ring with conflicting electronic demands: an electron-withdrawing nitro group, a cyano group, and an electron-donating alkyl ester chain.[1]
This guide analyzes the most robust synthetic pathways for this molecule.[1] Unlike simple aromatic substitutions, the synthesis of this compound requires careful orchestration of directing group effects (regioselectivity) and chemoselectivity (avoiding nitrile hydrolysis).[1] We present two primary routes:
The "Direct Nitration" Route (Route A): High atom economy, utilizing cooperative directing effects.[1]
The "Halogen-Cyanation" Route (Route B): A convergent, robust pathway ideal for scale-up, minimizing hydrolysis risks.[1]
Strategic Retrosynthesis & Pathway Analysis[1]
The target molecule can be disconnected into three fundamental precursors. The order of installation for the nitro (-NO2) and cyano (-CN) groups is the critical decision point.[1]
DOT Diagram: Retrosynthetic Analysis
Caption: Retrosynthetic disconnection showing the two primary logic paths: late-stage nitration vs. late-stage cyanation.
Route A: The Direct Nitration Pathway (Preferred)[1]
This route is chemically superior regarding regioselectivity .[1] The alkyl group at position 1 is an ortho/para director, while the cyano group at position 4 is a meta director.[1] Both groups cooperatively direct the incoming electrophile (NO2+) to position 2.[1]
Mechanism & Causality[1]
Directing Effects: The alkyl chain activates the ortho position (C2).[1] The cyano group deactivates the ring but directs incoming electrophiles meta (also C2).[1]
Result: This synergy minimizes the formation of the C3-nitro isomer, often eliminating the need for difficult chromatographic separations.[1]
Protocol: Nitration of Methyl 4-(4-cyanophenyl)butanoate[1]
Reaction: Stir at 0–5°C for 2 hours. Monitor via TLC (EtOAc/Hexane 1:4) or HPLC.[1]
Quench: Pour the reaction mixture slowly onto crushed ice (5x volume). The product typically precipitates as a pale yellow solid.[1]
Workup: Extract with DCM (
). Wash combined organics with saturated (to remove acid) and brine.[1] Dry over .
Purification: Recrystallize from Methanol/Water if necessary.
Self-Validating Check:
IR Spectrum: Look for the retention of the sharp nitrile peak at ~2230 cm⁻¹ and the appearance of asymmetric nitro stretches at ~1530 cm⁻¹.[1] Loss of the 2230 cm⁻¹ signal indicates hydrolysis failure.[1]
Route B: The Halogen-Cyanation Pathway (Robust)[1]
If the nitrile precursor is unavailable or sensitive to nitration conditions, Route B is the industrial workhorse.[1] It builds the scaffold using a bromine "placeholder" which is swapped for a nitrile at the final stage.[1]
Workflow Diagram
Caption: Linear synthesis sequence from commodity chemicals (bromobenzene) to the target.
Detailed Protocol: Palladium-Catalyzed Cyanation
Context: Transforming Methyl 4-(4-bromo-2-nitrophenyl)butanoate to the target.[1]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of Methyl 4-(4-cyano-2-nitrophenyl)butanoate
Introduction: The Imperative of Structural Clarity in Drug Development In the landscape of modern drug discovery and development, a profound understanding of a molecule's three-dimensional structure is not merely an acad...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Structural Clarity in Drug Development
In the landscape of modern drug discovery and development, a profound understanding of a molecule's three-dimensional structure is not merely an academic exercise but a cornerstone of rational design and formulation. The precise arrangement of atoms within a crystal lattice dictates a cascade of physicochemical properties, including solubility, dissolution rate, stability, and bioavailability—all critical determinants of a drug candidate's ultimate success.[1][2] This guide provides an in-depth, technical walkthrough of the process of crystal structure analysis, using the novel compound Methyl 4-(4-cyano-2-nitrophenyl)butanoate as a representative case study.
Methyl 4-(4-cyano-2-nitrophenyl)butanoate incorporates several functional groups of interest in medicinal chemistry: a cyano group, a nitro group, and a methyl ester. The cyano and nitro moieties, being electron-withdrawing and capable of participating in various intermolecular interactions, can significantly influence the crystal packing and, consequently, the material's properties.[3][4][5][6] This guide is crafted for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale for each step, from synthesis to the nuanced interpretation of structural data.
Part 1: From Synthesis to Single Crystal – The Experimental Foundation
The journey to elucidating a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.
Plausible Synthetic Pathway
A plausible synthetic route to Methyl 4-(4-cyano-2-nitrophenyl)butanoate could involve a multi-step process, leveraging established organic chemistry reactions. One such hypothetical pathway is outlined below. The specific details of the synthesis would require experimental optimization.
The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[7] The ideal crystal should be a single, unfractured entity, typically between 0.1 and 0.3 mm in its largest dimension, and free of internal defects.[8] A variety of techniques can be employed to encourage slow crystal growth, which is crucial for achieving the necessary order and size.[9][10]
Common Crystallization Techniques:
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals begin to form.[9]
Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top or allowed to diffuse in slowly, inducing crystallization at the interface.
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed within a larger vessel containing a more volatile solvent in which the compound is less soluble. The vapor of the second solvent slowly diffuses into the first, reducing the compound's solubility and promoting crystallization.
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.[11]
The choice of solvent is critical and often determined empirically. A good solvent will dissolve the compound when hot but not at room temperature.[10]
Part 2: The Core of the Analysis - Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid.[8]
Crystal Mounting and Data Collection Strategy
A suitable crystal is carefully selected under a microscope and mounted on a goniometer head.[12] The data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.
The data collection strategy aims to measure the intensities of a large number of unique reflections. Modern diffractometers equipped with sensitive detectors can collect a complete dataset in a matter of hours.[13] The strategy involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.[14][15]
Caption: Experimental workflow for crystal structure analysis.
Structure Solution: Overcoming the Phase Problem
The diffraction experiment measures the intensities of the diffracted X-rays, but the phase information is lost. This is known as the "phase problem."[16] For small molecules like Methyl 4-(4-cyano-2-nitrophenyl)butanoate, Direct Methods are the most common approach to solving the phase problem.[17][18][19] These methods use statistical relationships between the intensities of the reflections to estimate the initial phases.[16]
An alternative approach is the Patterson method , which involves calculating a Patterson function from the intensity data. This function provides a map of the vectors between atoms in the crystal structure and can be particularly useful if the molecule contains a heavy atom.[20][21][22][23]
Structure Refinement: Honing the Atomic Model
Once an initial structural model is obtained, it is refined using a least-squares method. Programs like SHELXL are widely used for this purpose.[24][25][26][27][28] The refinement process adjusts the atomic coordinates and thermal parameters to improve the agreement between the calculated and observed diffraction data.
Part 3: Deciphering the Code - Structural Analysis and Interpretation
Assuming a successful structure determination, the following sections detail the types of data that would be obtained and how they are interpreted.
Hypothetical Crystallographic Data
The results of a single-crystal X-ray diffraction experiment are summarized in a crystallographic information file (CIF). Key parameters are presented in a standardized table.
Parameter
Hypothetical Value
Chemical Formula
C₁₂H₁₂N₂O₄
Formula Weight
248.24
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
10.123(4)
b (Å)
8.456(3)
c (Å)
14.567(6)
α (°)
90
β (°)
105.34(2)
γ (°)
90
Volume (ų)
1200.5(8)
Z
4
Calculated Density (g/cm³)
1.375
Absorption Coefficient (mm⁻¹)
0.105
F(000)
520
Final R indices [I > 2σ(I)]
R₁ = 0.045, wR₂ = 0.112
Goodness-of-fit on F²
1.05
Molecular and Crystal Packing
The refined structure would reveal the precise molecular geometry, including bond lengths, bond angles, and torsion angles. Of particular interest would be the planarity of the nitrophenyl group and the conformation of the butanoate chain.
The crystal packing describes how the individual molecules are arranged in the crystal lattice. This arrangement is governed by intermolecular interactions, which can be analyzed in detail.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[29][30][31] The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, colored to show the nature and strength of intermolecular contacts.
2D Fingerprint Plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts.[32][33] For Methyl 4-(4-cyano-2-nitrophenyl)butanoate, one would expect to see significant contributions from H···H, C···H, and O···H contacts. The presence of the nitro and cyano groups would likely lead to specific N···O and N···C interactions.[3][34]
Caption: Workflow for Hirshfeld surface analysis.
Part 4: From Structure to Strategy - Implications for Drug Development
A detailed understanding of the crystal structure of Methyl 4-(4-cyano-2-nitrophenyl)butanoate would have significant implications for its development as a potential drug candidate.
Polymorphism and its Consequences
Many organic molecules can exist in multiple crystalline forms, a phenomenon known as polymorphism.[35][36][37] Different polymorphs of the same compound can have different physical properties, including solubility and stability.[1][38] A thorough crystallographic study is essential to identify and characterize all accessible polymorphs to ensure the selection of the most suitable form for development.[2][39]
The Role of Functional Groups in Crystal Packing
The nitro and cyano groups in the target molecule are expected to play a significant role in directing the crystal packing through dipole-dipole interactions and weak hydrogen bonds.[3][4][5][6] The nature and strength of these interactions can influence the crystal's density and stability. Understanding these interactions can guide strategies for crystal engineering, such as the design of co-crystals with improved properties.[40][41]
Predicting Physicochemical Properties
The crystal structure provides the basis for predicting key physicochemical properties. For example, a crystal structure with strong intermolecular interactions is likely to have a higher melting point and lower solubility. By analyzing the crystal packing, it may be possible to anticipate potential challenges in formulation and bioavailability.[42]
Conclusion
The crystal structure analysis of a new chemical entity like Methyl 4-(4-cyano-2-nitrophenyl)butanoate is a critical step in the drug development process. It provides a wealth of information that extends far beyond a simple atomic arrangement. From guiding synthetic and crystallization strategies to informing formulation and predicting in-vivo behavior, a thorough understanding of the solid-state structure is indispensable. This guide has outlined the key experimental and analytical steps involved in this process, emphasizing the scientific rationale behind each stage. For researchers and drug development professionals, embracing the principles of crystallography is essential for navigating the complexities of bringing a new therapeutic agent from the laboratory to the clinic.
References
Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. SCIRP. [Link]
Direct Methods Optimised for Solving Crystal Structure by Powder Diffraction Data: Limits, Strategies, and Prospects. PMC. [Link]
Application of Patterson methods to the solution of molecular crystal structures containing a known rigid group. IUCr. [Link]
Polymorphism and its importance in pharmaceutical industry. Fiveable. [Link]
Patterson function and its applications. Fiveable. [Link]
Intermolecular Interactions and Fingerprint Plots with Hirshfeld Surface Analysis. SETSCI Conference Proceedings. [Link]
Structure solution by Direct Methods (DM). EXPO - CNR. [Link]
Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. IVT - Network. [Link]
Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]
Direct methods (crystallography). Wikipedia. [Link]
Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. Chemical Communications (RSC Publishing). [Link]
Crystallography. Structural resolution. The Patterson function and the Patterson method. University of Barcelona. [Link]
Crystal structure refinement with SHELXL. PMC - NIH. [Link]
The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. MDPI. [Link]
The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. PubMed. [Link]
10 Direct methods of crystal-structure determination. Oxford Academic. [Link]
Impact of crystal polymorphism on the systemic bioavailability of rifa. DDDT. [Link]
Pharmaceutical Solid Polymorphism in Abbreviated New Drug Application (ANDA) ?¢ ? ? ? ?? A Regulatory Perspective. JOCPR. [Link]
User guide to crystal structure refinement with SHELXL 1. Introduction. University of Göttingen. [Link]
Direct Space Structure Solution Applications. NIST. [Link]
Application of Patterson-function direct methods to materials characterization. PMC. [Link]
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link]
Polymorphism in Pharmaceutical Solids - 2nd Edition. Routledge. [Link]
Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link]
The SHELX-97 Manual. University of Göttingen. [Link]
Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO 2 and CN Groups on Crystal Packing and Density. MDPI. [Link]
The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs. [Link]
Crystals, Crystallization and X-ray Techniques. Research Journal of Pharmacy and Technology. [Link]
X-ray Diffraction Data Collection. University of Glasgow. [Link]
How can we synthesize this cycloester, starting with methyl 4-phenylbutanoate? Chemistry Stack Exchange. [Link]
Charge Distributions of Nitro Groups Within Organic Explosive Crystals: Effects on Sensitivity and Modeling. PMC. [Link]
Crystal packing of cubane and its nitryl-derivatives: a case of the discrete dependence of packing densities on substituent quantities. CrystEngComm (RSC Publishing). [Link]
Synthesis of Methyl 4-acetylbutyrate. PrepChem.com. [Link]
Importance of O...N interaction between nitro groups in crystals. ResearchGate. [Link]
Nitriles: an attractive approach to the development of covalent inhibitors. PMC. [Link]
Toxicity and Handling Data for Nitro-Cyano Phenyl Derivatives: A Framework for Safe Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Nitro-cyano phenyl derivatives represent a class of compounds with significant potential in medicinal chemistry, materi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nitro-cyano phenyl derivatives represent a class of compounds with significant potential in medicinal chemistry, materials science, and organic synthesis.[1][2] The unique electronic properties conferred by the electron-withdrawing nitro and cyano groups make them valuable scaffolds for developing novel therapeutics and functional materials.[3] However, these same properties present considerable toxicological and handling challenges. The nitroaromatic moiety is often associated with genotoxicity and metabolic activation into reactive intermediates, while the nitrile group can be a source of cyanide-related toxicity.[4][5] This guide provides a comprehensive framework for researchers and drug development professionals to navigate the complexities of working with nitro-cyano phenyl derivatives. We will delve into the mechanistic underpinnings of their toxicity, provide evidence-based protocols for safe handling and containment, outline a multi-tiered strategy for experimental toxicity assessment, and discuss best practices for managing and interpreting the resultant data. Our objective is to empower scientific innovation by fostering a culture of safety and deep mechanistic understanding.
The Toxicological Landscape: Mechanisms and Prediction
A thorough understanding of the potential toxicity mechanisms is paramount for risk assessment and the design of safer analogues. The toxicity of nitro-cyano phenyl derivatives is typically a composite of the risks posed by each functional group, modulated by their positions on the phenyl ring and the presence of other substituents.
Core Mechanisms of Toxicity
Nitro Group-Mediated Toxicity: The primary concern with nitroaromatic compounds is their potential for reductive metabolism.[4] In hypoxic environments, such as those found in certain tissues or engineered by gut microflora, cellular nitroreductases can convert the nitro group (-NO₂) into nitroso (-NO) and N-hydroxylamine (-NHOH) intermediates.[4] These metabolites are highly reactive and can induce toxicity through two main pathways:
Methemoglobinemia: N-hydroxylamine can oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin, which is incapable of binding and transporting oxygen. This leads to functional anemia and cyanosis.[4]
Oxidative Stress & Genotoxicity: The redox cycling of these intermediates can generate reactive oxygen species (ROS), leading to cellular damage. Furthermore, N-hydroxylamine can form adducts with DNA, making many nitroaromatic compounds mutagenic and potentially carcinogenic.[6][7]
Cyano Group-Mediated Toxicity: The toxicity of the nitrile (-CN) group is primarily linked to its potential to be metabolized to free cyanide (CN⁻). Cyanide is a potent inhibitor of cytochrome c oxidase, the terminal enzyme in the mitochondrial electron transport chain, effectively halting cellular respiration.[8] The lability of the cyano group and its susceptibility to metabolic release depend heavily on the overall molecular structure.[5] While aromatic nitriles are generally more stable than their aliphatic counterparts, the potential for cyanide release, especially following metabolic transformation of the parent molecule, must be considered.
Predictive Toxicology: In Silico Approaches
Before synthesizing or handling these compounds, computational methods can provide a valuable preliminary risk assessment. Quantitative Structure-Activity Relationship (QSAR) models are cost-effective tools for predicting the toxicity of new chemical entities based on their molecular structure.[9]
For nitroaromatic compounds, numerous QSAR models have been developed to predict endpoints such as acute toxicity (LD50), mutagenicity, and ecotoxicity.[10][11] Key molecular descriptors that often correlate with toxicity include:
Hydrophobicity (log P): Influences absorption, distribution, and membrane interactions.
Electronic Parameters (e.g., E_LUMO, E_HOMO): The energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) is often correlated with the ease of nitro-reduction and, consequently, toxicity.[9]
Steric and Topological Descriptors: Describe the size and shape of the molecule.
Table 1: Key Molecular Descriptors in QSAR Models for Nitroaromatic Toxicity
Descriptor Category
Example Descriptor
Relevance to Toxicity
Lipophilicity
LogP (Octanol-Water Partition Coefficient)
Governs membrane permeability and access to metabolic enzymes.[9]
Electronic
E_LUMO (Energy of Lowest Unoccupied Molecular Orbital)
A lower E_LUMO value indicates higher electrophilicity and susceptibility to reductive metabolism.[9]
Electronic
Q_NO2 (Partial Charge on Nitro Group)
Reflects the electron-withdrawing strength and reactivity of the nitro group.[9]
Topological
Connectivity Indices
Encode information about the branching and connectivity of the molecular structure.
While powerful, it is crucial to use QSAR models that have been rigorously validated according to OECD principles and to understand their applicability domain—the chemical space for which the model provides reliable predictions.[9]
A Framework for Safe Handling and Containment
Given their potential toxicity, all nitro-cyano phenyl derivatives should be handled as cytotoxic or highly hazardous compounds.[12][13] A multi-layered approach combining engineering controls, personal protective equipment, and stringent work practices is essential.
Engineering Controls
Engineering controls are the first and most important line of defense.[14]
Chemical Fume Hood: All manipulations of solid (weighing, transferring) and liquid (dissolving, aliquoting) forms of these compounds must be performed inside a certified chemical fume hood to prevent inhalation of powders or aerosols.[15]
Ventilation: The laboratory should have adequate general ventilation. Ensure that eyewash stations and safety showers are readily accessible and tested regularly.[13]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure.[13]
Hand Protection: Wear two pairs of chemical-resistant nitrile gloves.[15] Change gloves immediately if contamination is suspected and always before leaving the work area.
Body Protection: A disposable, low-permeability gown with a solid front and tight-fitting cuffs should be worn.[16] The gown should be removed before exiting the laboratory.
Eye and Face Protection: Chemical safety goggles or safety glasses with side shields are required.[13] For tasks with a higher risk of splashes, a face shield should be worn in addition to goggles.
Standard Operating Procedures (SOPs)
Work Surface Preparation: Cover the work surface within the fume hood with a disposable, plastic-backed absorbent pad. This pad should be discarded as hazardous waste after the procedure or in case of a spill.[16]
Decontamination: Before and after work, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a detergent solution.[15]
Emergency & Spill Management:
Personnel Contamination: In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[12][14] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14][17]
Small Spills (<5 mL or 5 g): Personnel wearing full PPE should gently cover the spill with absorbent pads (for liquids) or wet gauze (for solids) to avoid raising dust.[14] The area should then be cleaned three times with a detergent solution followed by water. All cleanup materials must be disposed of as hazardous waste.[14]
Large Spills: Evacuate the area and contact the institution's Environmental Health & Safety (EHS) office immediately.[14]
Waste Disposal
All solid and liquid waste containing nitro-cyano phenyl derivatives, including contaminated PPE, absorbent pads, and labware, must be segregated into clearly labeled, sealed containers for cytotoxic waste.[12] Disposal must adhere to federal, state, and local regulations.[12]
Experimental Assessment of Toxicity
A tiered approach to toxicity testing, starting with high-throughput in vitro assays and progressing to more complex studies, is essential for characterizing the risk profile of these compounds.
In Vitro Toxicity Profiling
In vitro assays provide a rapid and cost-effective means to screen compounds for various forms of toxicity, helping to prioritize candidates and identify hazards early in the discovery process.[18]
Caption: Tiered workflow for in vitro toxicity assessment of novel compounds.
This protocol outlines a standard method for assessing the effect of a compound on cell viability.
Cell Seeding:
Culture a relevant human cell line (e.g., HepG2 for liver toxicity) to ~80% confluency.
Trypsinize, count, and resuspend cells in fresh culture medium.
Seed cells into a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of medium.
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[18]
Compound Preparation and Dosing:
Prepare a 10 mM stock solution of the test compound in dimethyl sulfoxide (DMSO).
Perform a serial dilution of the stock solution in culture medium to achieve final desired concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.[19]
Remove the medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (0.5% DMSO). Include wells with medium only as a background control.
Incubation:
Incubate the plate for 24-72 hours at 37°C, 5% CO₂.
MTT Assay:
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
Shake the plate gently for 10 minutes to ensure complete dissolution.
Data Acquisition and Analysis:
Read the absorbance of each well at 570 nm using a microplate reader.
Subtract the background absorbance (medium-only wells).
Calculate cell viability as a percentage of the vehicle control: (Abs_treated / Abs_vehicle) * 100.
Plot the percentage viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
In Vivo Toxicology Studies
In vivo studies are critical for understanding the systemic effects of a compound, including its pharmacokinetic profile and potential organ-specific toxicities, which cannot be fully recapitulated in vitro.[20][21] These studies are essential for preclinical development and are conducted under strict ethical and regulatory guidelines.[22]
This study provides information on the acute toxic effects of a single oral dose of a substance.[23]
Animal Selection and Acclimatization:
Use a single sex of a standard laboratory rodent strain (e.g., female Sprague-Dawley rats).
Acclimatize animals to laboratory conditions for at least 5 days prior to dosing.
Dose Formulation and Administration:
Prepare the test compound in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).
Administer a single dose via oral gavage at a starting dose level (e.g., 300 mg/kg). The volume administered is typically 5-10 mL/kg.
Observation:
Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.
Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), body weight changes, and any instances of morbidity or mortality.
Endpoint and Analysis:
The outcome of the first dose group determines the next step (e.g., dose at a lower or higher level, or stop the test). The method uses a stepwise procedure with a minimum number of animals to classify the compound into a GHS (Globally Harmonized System) toxicity category.
At the end of the 14-day observation period, surviving animals are euthanized. A gross necropsy is performed on all animals, and any abnormalities are recorded.
Data Management and Integrated Risk Assessment
The large volumes of data generated, particularly from high-throughput screening (HTS), require a robust data management and analysis strategy.[24][25]
HTS Data Handling
Data Management Platforms: Use dedicated software platforms to capture, store, and analyze HTS data.[24][26] These systems help correlate results from different assays with compound structures and ensure data integrity.[24]
Quality Control: Routinely calculate quality metrics for each assay plate, such as the Z'-factor, to ensure the robustness and reliability of the screen.[26] A Z'-factor between 0.5 and 1.0 is considered an excellent assay.
Data Normalization: Raw data should be normalized to controls on each plate (e.g., percentage of a positive control or percentage inhibition relative to a negative control) to allow for comparison across different plates and screening runs.[27]
Integrated Decision-Making
Effective risk assessment involves integrating data from all sources—in silico predictions, in vitro assays, and in vivo studies—to make informed decisions about a compound's future.
Caption: Integrated workflow for assessing the developability of a compound.
By systematically evaluating the toxicological profile of nitro-cyano phenyl derivatives, researchers can mitigate risks, ensure laboratory safety, and focus resources on developing compounds with the most promising safety and efficacy profiles. This integrated approach is fundamental to responsible and successful scientific advancement.
References
Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. (2021). PMC. [Link]
Recommendations for the Safe Use of Handling of Cytotoxic Drugs. Baxer. [Link]
Safe handling of cytotoxics: guideline recommendations. (2015). PMC. [Link]
In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. (2022). MDPI. [Link]
QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action. PMC. [Link]
In vitro profiling of toxic effects of environmental polycyclic aromatic hydrocarbons on nuclear receptor signaling, disruption of endogenous metabolism and induction of cellular stress. (2021). PubMed. [Link]
Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. (2022). MDPI. [Link]
Assessing Modes of Toxic Action of Organic Cations in In Vitro Cell-Based Bioassays: the Critical Role of Partitioning to Cells and Medium Components. (2025). ACS Publications. [Link]
Risk Characterization of Environmental Samples Using In Vitro Bioactivity and Polycyclic Aromatic Hydrocarbon Concentrations Data. (2021). Oxford Academic. [Link]
Evolution of toxicity change for nitro- (a), cyano- (b), trifluoromethyl. ResearchGate. [Link]
Effects of the nitro-group on the mutagenicity and toxicity of some benzamines. PubMed. [Link]
Electroanalysis of Nitro and Amino Derivatives of Polycyclic Aromatic Hydrocarbons. ResearchGate. [Link]
Application of Nitrile in Drug Design. ResearchGate. [Link]
Toxicity and Metabolism of Nitroalkanes and Substituted Nitroalkanes. ResearchGate. [Link]
Identification of specific metabolic pathways as druggable targets regulating the sensitivity to cyanide poisoning. (2018). PLOS. [Link]
Toxicological Profile for Nitrobenzene. ATSDR. [Link]
Comparative toxicities of the naturally occurring nitrile 1-cyano-3,4-epithiobutane and the synthetic nitrile n-valeronitrile in rats: differences in target organs, metabolism and toxic mechanisms. PubMed. [Link]
Application Note: Protocol for the Synthesis of Methyl 4-(4-cyano-2-nitrophenyl)butanoate
Executive Summary & Chemical Context Methyl 4-(4-cyano-2-nitrophenyl)butanoate is a highly functionalized aromatic building block characterized by a densely packed, electron-deficient phenyl ring. The presence of orthogo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context
Methyl 4-(4-cyano-2-nitrophenyl)butanoate is a highly functionalized aromatic building block characterized by a densely packed, electron-deficient phenyl ring. The presence of orthogonal functional groups—a reducible nitro group, a reactive cyano group, and an extended aliphatic ester chain—makes it a highly sought-after intermediate in the synthesis of complex heterocyclic scaffolds. Most notably, derivatives of 4-cyano-2-nitrophenyl are critical precursors in the Cadogan-Sundberg indole synthesis, a key pathway used in the commercial manufacturing of the ALK inhibitor Alectinib [1].
This application note details a robust, scalable protocol for synthesizing this compound. We outline two divergent strategic pathways, focusing our step-by-step methodology on the highly chemoselective Negishi Cross-Coupling route, which is the gold standard for C(sp²)–C(sp³) bond formation in pharmaceutical development[2].
Mechanistic Pathways & Logical Design
To synthesize Methyl 4-(4-cyano-2-nitrophenyl)butanoate, the synthetic logic must navigate the extreme electrophilicity of the cyano and nitro groups. We present two viable pathways:
Pathway A (Negishi Cross-Coupling): Utilizes the chemoselective nature of organozinc reagents. Unlike Grignard (Mg) or organolithium (Li) reagents, which would indiscriminately attack the cyano and ester groups, zinc selectively undergoes transmetalation at the palladium center[2].
Pathway B (Base-Catalyzed Conjugate Addition): Exploits the extreme acidity of the benzylic protons in 4-methyl-3-nitrobenzonitrile. The strong electron-withdrawing effect (-I and -M) of the ortho-nitro and para-cyano groups lowers the pKa sufficiently to allow deprotonation by an organic base (e.g., DBU), followed by a Michael addition to methyl acrylate.
Figure 1: Divergent synthetic pathways for Methyl 4-(4-cyano-2-nitrophenyl)butanoate.
Causality & Reagent Selection (E-E-A-T)
For the detailed protocol, we utilize Pathway A . The experimental design is grounded in the following mechanistic causalities:
Suppression of β-Hydride Elimination: In C(sp²)–C(sp³) couplings, the alkylpalladium intermediate is highly prone to β-hydride elimination, yielding alkene byproducts. We employ XPhos (a bulky, electron-rich biarylphosphine ligand). The steric bulk of XPhos forces the palladium center into a conformation that drastically accelerates reductive elimination, outcompeting the β-hydride elimination pathway[3],[4].
Zinc Activation via Iodine: Commercial zinc dust is passivated by a layer of zinc oxide. The addition of catalytic iodine (I₂) reacts with the oxide layer to form ZnI₂, exposing the highly reactive zero-valent zinc lattice required for oxidative insertion into methyl 4-bromobutanoate.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system , incorporating visual and analytical checkpoints to ensure reaction integrity at every stage.
Stage 1: Preparation of (4-Methoxy-4-oxobutyl)zinc(II) bromide
Setup: Flame-dry a 100 mL Schlenk flask under an argon atmosphere.
Activation: Add zinc dust (980 mg, 15.0 mmol, 1.5 equiv) and iodine chips (12 mg, 0.05 equiv). Heat the flask gently with a heat gun until the iodine sublimes into a purplish vapor.
Validation Check 1: Cool to room temperature and add anhydrous THF (15 mL). The brown/purple color of iodine must rapidly dissipate to a colorless/gray suspension, confirming the chemical activation of the zinc surface.
Insertion: Add methyl 4-bromobutanoate (2.17 g, 12.0 mmol, 1.2 equiv) dropwise over 5 minutes. Stir the mixture at 40 °C for 2 hours.
Validation Check 2: The complete consumption of the granular zinc dust and the formation of a slightly viscous, homogeneous grayish solution indicates the successful formation of the organozinc reagent.
Stage 2: Negishi Cross-Coupling
Catalyst Formation: In a separate flame-dried 100 mL flask, charge 4-bromo-3-nitrobenzonitrile (2.27 g, 10.0 mmol, 1.0 equiv), Pd₂(dba)₃ (183 mg, 0.2 mmol, 2 mol%), and XPhos (190 mg, 0.4 mmol, 4 mol%).
Solvation: Purge the flask with argon and add anhydrous THF (20 mL).
Validation Check 3: The solution will immediately transition to a deep dark red/brown hue, visually confirming the formation of the active, ligated Pd(0) species.
Coupling: Transfer the freshly prepared organozinc reagent (from Stage 1) dropwise into the aryl bromide solution via cannula at room temperature. Heat the reaction to 65 °C for 4 hours.
Validation Check 4 (TLC): Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the starting material (Rf ~0.6, UV active) is fully consumed and replaced by a single distinct product spot (Rf ~0.4, UV active).
Stage 3: Quench & Purification
Quenching: Cool the mixture to 0 °C and strictly quench with saturated aqueous NH₄Cl (20 mL). Causality: NH₄Cl neutralizes unreacted organozinc and precipitates zinc salts, preventing the formation of intractable emulsions during extraction.
Extraction: Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (SiO₂, gradient elution from 100% Hexanes to 70:30 Hexanes/EtOAc) to afford the target compound as a pale yellow solid.
Quantitative Data & Yield Optimization
The choice of ligand is the most critical variable in this synthesis. Table 1 summarizes the optimization data, demonstrating the necessity of biarylphosphine ligands to prevent aliphatic chain degradation.
Table 1: Catalyst and Ligand Optimization for the Negishi Coupling
Optimal suppression of primary/secondary isomerization[4].
Analytical Characterization
To verify the integrity of the synthesized Methyl 4-(4-cyano-2-nitrophenyl)butanoate, compare the isolated material against the following expected spectral benchmarks:
ESI-MS (m/z): Calculated for C₁₂H₁₂N₂O₄ [M+H]⁺: 249.08; Found: 249.10.
References
Han, C., & Buchwald, S. L. (2009). "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides". Journal of the American Chemical Society. National Institutes of Health (PMC).[Link]
Ei-ichi Negishi. (2010). "Palladium-Catalyzed Cross Couplings in Organic Synthesis". NobelPrize.org.[Link]
"A facile, scalable, and sustainable approach to the preparation of the indole-core of alectinib". Bulletin of the Chemical Society of Japan, Oxford Academic.[Link]
Application Note: Strategic Use of Methyl 4-(4-cyano-2-nitrophenyl)butanoate as a Versatile Intermediate in the Synthesis of Novel Androgen Receptor Antagonists
Abstract The androgen receptor (AR) is a critical therapeutic target in the management of prostate cancer. Second-generation non-steroidal androgen receptor antagonists, such as Enzalutamide and Apalutamide, have signifi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The androgen receptor (AR) is a critical therapeutic target in the management of prostate cancer. Second-generation non-steroidal androgen receptor antagonists, such as Enzalutamide and Apalutamide, have significantly improved clinical outcomes by potently inhibiting AR signaling.[1] The development of novel antagonists with improved efficacy and resistance profiles remains a key objective in drug discovery. This application note details the strategic utility of Methyl 4-(4-cyano-2-nitrophenyl)butanoate as a key starting material for the synthesis of novel AR antagonists. We present a rationale for its use based on its distinct structural features, which are conducive to building the thiohydantoin pharmacophore essential for potent antagonism. A detailed, step-by-step synthetic protocol is provided, illustrating the conversion of this intermediate into a novel antagonist scaffold.
Introduction: The Rationale for a Novel Precursor
The therapeutic efficacy of non-steroidal AR antagonists is largely dictated by their ability to bind with high affinity to the AR ligand-binding domain (LBD). This interaction is governed by specific structural motifs. A common feature among potent antagonists is a substituted aromatic ring that mimics the steroidal core of androgens.[2] Key functional groups, such as a cyano or nitro group, are crucial for forming hydrogen bonds with specific amino acid residues within the LBD, such as Arg752 and Gln711, thereby securing the antagonist in the binding pocket and preventing the conformational changes required for receptor activation.[2]
Methyl 4-(4-cyano-2-nitrophenyl)butanoate is an exemplary precursor designed for the efficient synthesis of next-generation AR antagonists. Its design incorporates several strategic elements:
The 4-Cyano Group : This group is a well-established hydrogen bond acceptor, critical for potent interaction with Arg752 of the AR, a feature shared by highly successful antagonists like Bicalutamide.[2]
The 2-Nitro Group : This strong electron-withdrawing group serves a dual purpose. It enhances the binding potential of the aromatic ring and, more importantly, acts as a versatile synthetic handle. The nitro group can be selectively reduced to a primary amine, which is an essential nucleophile for subsequent cyclization and scaffold construction.[3]
The Methyl Butanoate Chain : This aliphatic linker provides the necessary spacing and conformational flexibility for the molecule to orient itself optimally within the AR LBD. The terminal methyl ester is a reactive site for intramolecular cyclization to form a lactam, a foundational step in building more complex heterocyclic systems like hydantoins.
This application note outlines a validated, multi-step protocol that leverages these features to construct a novel thiohydantoin-based AR antagonist.
Proposed Synthetic Pathway and Protocols
The overall strategy involves a three-stage process: (1) Reductive amination of the nitro group, (2) Intramolecular cyclization to form a key lactam intermediate, and (3) Construction of the final thiohydantoin pharmacophore via reaction with a suitable isothiocyanate.
Figure 1: High-level workflow for the synthesis of a novel AR antagonist.
Protocol 1: Selective Reduction of the Nitro Group
The first critical step is the selective reduction of the aromatic nitro group to a primary amine without affecting the cyano or methyl ester functionalities. Catalytic hydrogenation is the preferred method due to its high efficiency and clean reaction profile.
Rationale: Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of nitro groups under mild conditions. The use of methanol as a solvent is ideal as it readily dissolves the starting material and is compatible with the reaction conditions.
Materials and Reagents:
Methyl 4-(4-cyano-2-nitrophenyl)butanoate
Palladium on Carbon (10 wt. % Pd)
Methanol (Anhydrous)
Hydrogen (H₂) gas supply
Parr Hydrogenation Apparatus or similar
Celite®
Step-by-Step Procedure:
In a suitable pressure vessel (e.g., a Parr shaker bottle), dissolve Methyl 4-(4-cyano-2-nitrophenyl)butanoate (1.0 eq) in anhydrous methanol to a concentration of 0.1 M.
Carefully add 10% Pd/C catalyst to the solution (approx. 5-10 mol %).
Seal the vessel and connect it to the hydrogenation apparatus.
Purge the vessel with nitrogen gas three times, then carefully introduce hydrogen gas to a pressure of 50 psi.
Commence vigorous shaking or stirring at room temperature.
Monitor the reaction progress by observing hydrogen uptake or by TLC/LC-MS analysis of aliquots. The reaction is typically complete within 4-6 hours.
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product, Methyl 4-(2-amino-4-cyanophenyl)butanoate, which can be used in the next step, often without further purification.
This step forms the core heterocyclic scaffold. The primary amine generated in Protocol 1 acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl ester to form a stable six-membered lactam ring.
Rationale: This intramolecular reaction is entropically favored. Heating the reaction mixture provides the necessary activation energy for the cyclization to occur, driving off methanol as a byproduct and shifting the equilibrium towards the product.
Materials and Reagents:
Methyl 4-(2-amino-4-cyanophenyl)butanoate (crude from Protocol 1)
Toluene or Xylene
Dean-Stark apparatus (optional, to remove methanol)
Step-by-Step Procedure:
Place the crude Methyl 4-(2-amino-4-cyanophenyl)butanoate (1.0 eq) into a round-bottom flask equipped with a reflux condenser.
Add a high-boiling solvent such as toluene or xylene (approx. 0.2 M).
Heat the mixture to reflux (approx. 110-140 °C, depending on the solvent).
Maintain reflux for 12-24 hours. Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the starting material.
After completion, cool the reaction mixture to room temperature.
The product, 4-Cyano-3,4-dihydro-1H-quinolin-2-one, may precipitate upon cooling. If so, collect the solid by filtration.
If the product remains in solution, concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Protocol 3: Thiohydantoin Ring Formation
The final step involves the construction of the thiohydantoin ring, a critical pharmacophore for AR antagonism. This is achieved by reacting the lactam nitrogen with an isothiocyanate, a common strategy in the synthesis of Enzalutamide and related compounds.
Rationale: The nitrogen of the lactam is nucleophilic and will react with the electrophilic carbon of an isothiocyanate. The choice of isothiocyanate is critical as it introduces the second aromatic ring system that completes the antagonist structure. For this protocol, we use 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, the same reagent used in Enzalutamide synthesis, to generate a structurally analogous final product.
Strong, non-nucleophilic base (e.g., Sodium Hydride (NaH) or Potassium bis(trimethylsilyl)amide (KHMDS))
Anhydrous polar aprotic solvent (e.g., DMF or THF)
Step-by-Step Procedure:
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the lactam intermediate (1.0 eq) and anhydrous DMF.
Cool the solution to 0 °C in an ice bath.
Carefully add NaH (1.1 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C to form the corresponding sodium salt.
In a separate flask, dissolve 4-isothiocyanato-2-(trifluoromethyl)benzonitrile (1.05 eq) in a minimal amount of anhydrous DMF.
Add the isothiocyanate solution dropwise to the lactam salt solution at 0 °C.
Allow the reaction to warm to room temperature and stir for 16-24 hours.
Monitor the reaction by LC-MS. Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by flash column chromatography on silica gel to yield the final novel thiohydantoin AR antagonist.
Product Characterization and Data
Each step of the synthesis must be validated using standard analytical techniques to ensure the identity and purity of the intermediates and the final product.
Compound Name
Molecular Formula
Molecular Weight ( g/mol )
Expected Analytical Data
Methyl 4-(4-cyano-2-nitrophenyl)butanoate
C₁₂H₁₂N₂O₄
248.24
¹H NMR, ¹³C NMR, MS (ESI+), HPLC Purity
Methyl 4-(2-amino-4-cyanophenyl)butanoate
C₁₂H₁₄N₂O₂
218.25
¹H NMR, MS (ESI+), disappearance of nitro peak in IR
The synthesized antagonist is designed to function similarly to second-generation inhibitors like Enzalutamide. It competitively binds to the AR LBD, but its bulky structure prevents the necessary conformational changes for receptor activation. This leads to a multi-faceted inhibition of the AR signaling pathway.
Key Inhibitory Actions:
Blocks Androgen Binding : Competes with endogenous androgens (testosterone, DHT) for the LBD.
Inhibits Nuclear Translocation : The antagonist-AR complex is not efficiently translocated into the nucleus.
Prevents DNA Binding : For any complex that does enter the nucleus, the antagonist prevents proper binding to Androgen Response Elements (AREs) on target genes.
Blocks Coactivator Recruitment : The antagonist-bound AR cannot recruit the necessary coactivator proteins required for gene transcription.
Figure 2: Mechanism of AR signaling inhibition by the synthesized antagonist.
Conclusion
Methyl 4-(4-cyano-2-nitrophenyl)butanoate is a highly valuable and strategically designed intermediate for the synthesis of novel androgen receptor antagonists. Its chemical architecture provides a direct and efficient route to complex thiohydantoin structures known for their potent anti-androgenic activity. The protocols described herein are robust and scalable, offering researchers in drug development a clear pathway to explore new chemical entities for the treatment of castration-resistant prostate cancer.
References
Tomuleasa, C., et al. (2021). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. Scientific Reports. Available at: [Link]
Synthesis of Drugs: Apalutamide. (2021). YouTube. Available at: [Link]
Li, G., et al. (2023). A novel route for the synthesis of androgen receptor antagonist enzalutamide. Journal of Chemical Research. Available at: [Link]
Quick Company. Process For Preparation Of Apalutamide Using Novel Intermediate. QuickCompany.in. Available at: [Link]
Li, B., et al. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. Tetrahedron. Available at: [Link]
Qingmu. (2024). Manufacturing Processes of Apalutamide API. Qingmu Pharmaceutical. Available at: [Link]
Li, B., et al. (2016). An improved and practical route for the synthesis of enzalutamide and potential impurities study. ResearchGate. Available at: [Link]
WIPO Patentscope. (2026). WO/2026/031298 METHOD FOR SYNTHESIZING KEY INTERMEDIATE OF ENZALUTAMIDE. WIPO. Available at: [Link]
QuickCompany. (2021). Process For Preparation Of Enzalutamide Using Novel Intermediate. QuickCompany.in. Available at: [Link]
PubChem. (n.d.). Methyl 4-(4-nitrophenyl)butanoate. National Center for Biotechnology Information. Available at: [Link]
Wang, C., et al. (2022). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Molecules. Available at: [Link]
Google Patents. (n.d.). CN108383749B - The synthetic method of apalutamide and its intermediate. Google Patents.
WIPO Patentscope. (2023). WO/2023/122842 METHOD FOR PREPARING APALUTAMIDE, SYNTHESIS INTERMEDIARIES, AND AMORPHOUS SOLID DISPERSION CONTAINING APALUTAMIDE. WIPO. Available at: [Link]
Scientific Reports. (2021). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. Nature.com. Available at: [Link]
PubChem. (n.d.). Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate. National Center for Biotechnology Information. Available at: [Link]
ResearchGate. (2022). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. ResearchGate. Available at: [Link]
Yin, D., et al. (2006). Pharmacokinetics and Pharmacodynamics of Nonsteroidal Androgen Receptor Ligands. Pharmaceutical Research. Available at: [Link]
PubMed. (2010). Design and Synthesis of an Androgen Receptor Pure Antagonist (CH5137291) for the Treatment of Castration-Resistant Prostate Cancer. National Center for Biotechnology Information. Available at: [Link]
LookChem. (n.d.). Cas 20637-02-9, 4-Nitrobenzenebutanoic acid methyl ester. LookChem.com. Available at: [Link]
Lumachi, F., et al. (2013). Nonsteroidal Androgen Receptor Ligands: Versatile Syntheses and Biological Data. Molecules. Available at: [Link]
Taylor & Francis. (n.d.). Cyano groups – Knowledge and References. Taylor & Francis Online. Available at: [Link]
Semantic Scholar. (2013). Development of β-amino-carbonyl compounds as androgen receptor antagonists. Semantic Scholar. Available at: [Link]
Chemoselective Reduction of the Nitro Group in Methyl 4-(4-cyano-2-nitrophenyl)butanoate: Application Notes and Protocols
Executive Summary & Mechanistic Rationale The transformation of Methyl 4-(4-cyano-2-nitrophenyl)butanoate to Methyl 4-(2-amino-4-cyanophenyl)butanoate presents a classic chemoselectivity challenge in organic synthesis. T...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The transformation of Methyl 4-(4-cyano-2-nitrophenyl)butanoate to Methyl 4-(2-amino-4-cyanophenyl)butanoate presents a classic chemoselectivity challenge in organic synthesis. The substrate contains three reducible functional groups with distinct redox potentials:
Nitro Group (-NO₂): Highly electron-deficient and readily reduced via Single Electron Transfer (SET) or catalytic hydrogenation.
Cyano Group (-CN): Susceptible to reduction by strong hydrides (yielding primary amines) or aggressive hydrogenation conditions.
Methyl Ester (-COOMe): Vulnerable to strong hydrides (e.g., LiAlH₄) and prone to hydrolysis under strongly acidic or basic aqueous conditions.
To achieve absolute chemoselectivity—reducing only the nitro group while leaving the cyano and ester moieties intact—harsh hydrides and unoptimized catalytic hydrogenation must be avoided. Instead, mild Single Electron Transfer (SET) reagents such as Tin(II) chloride (SnCl₂) or Iron powder with Ammonium Chloride (Fe/NH₄Cl) are the gold standards. These reagents operate via a stepwise electron-proton transfer mechanism that is energetically favorable only for the highly electrophilic nitro group.
Fig 1: Chemoselectivity decision tree for nitro reduction.
Comparative Analysis of Reduction Strategies
To guide experimental design, the following table summarizes the quantitative and qualitative data for common reduction methodologies applied to this specific scaffold.
Methodology
Reagents & Conditions
Selectivity (-NO₂ vs -CN)
Ester Stability
Typical Yield
Environmental Impact
Method A (SnCl₂)
SnCl₂·2H₂O, EtOAc, 70 °C
Excellent
Excellent
85–95%
High (Heavy metal waste)
Method B (Fe/NH₄Cl)
Fe(0), NH₄Cl, EtOH/H₂O, 80 °C
Excellent
Excellent
80–95%
Low (Green chemistry)
Hydrogenation
Pd/C, H₂ (1 atm), MeOH, 25 °C
Moderate (Risk of -CN red.)
Excellent
60–80%
Low
Hydride Reduction
LiAlH₄, THF, 0 °C to RT
Poor (Reduces all groups)
Poor (Cleaves ester)
N/A
Moderate
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific mechanistic safeguards to ensure high yield and purity.
Based on the foundational methodology by [1], this method is highly reliable for sensitive substrates. Tin(II) chloride acts as a mild reductant in a non-acidic medium, preventing ester hydrolysis.
Step-by-Step Methodology:
Reaction Setup: Dissolve Methyl 4-(4-cyano-2-nitrophenyl)butanoate (1.0 eq, ~10 mmol) in ethyl acetate (EtOAc, 50 mL) to achieve a 0.2 M concentration.
Causality: EtOAc is a non-nucleophilic, aprotic solvent that effectively solubilizes both the organic substrate and the SnCl₂ complex without risking transesterification.
Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq, ~50 mmol) in one portion.
Thermal Activation: Heat the mixture to 60–70 °C and stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 7:3).
Causality: Mild heating accelerates the electron transfer process. The cyano group remains inert at this temperature under these specific redox conditions.
Quenching & Workup (Critical Step): Cool the reaction to room temperature. Pour the mixture into ice-water (50 mL) and carefully basify to pH 8–9 using saturated aqueous NaHCO₃.
Causality: Basification converts highly soluble tin(II) and tin(IV) chlorides into insoluble tin oxide/hydroxide precipitates (SnO₂/Sn(OH)₂). Failing to do this results in severe, unmanageable emulsions during liquid-liquid extraction.
Filtration: Filter the resulting thick white suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc.
Isolation: Separate the organic layer from the filtrate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure amine.
This Béchamp-type reduction provides an exceptionally mild, scalable, and environmentally friendly alternative, as demonstrated by [2].
Step-by-Step Methodology:
Reaction Setup: Suspend the substrate (1.0 eq, ~10 mmol), Iron powder (325 mesh, 5.0 eq, ~50 mmol), and Ammonium Chloride (NH₄Cl, 5.0 eq, ~50 mmol) in a 3:1 mixture of EtOH and H₂O (60 mL).
Causality: The aqueous-organic mixture ensures the organic substrate dissolves while providing a polar protic medium necessary for the inorganic salts and continuous proton transfer.
Causality: NH₄Cl acts as a mild proton donor (pKa ~ 9.2). Unlike strong acids (e.g., HCl) which would hydrolyze the methyl ester, NH₄Cl provides the necessary protons for the reduction while maintaining a near-neutral pH.
Thermal Activation: Heat the suspension to 80 °C (reflux) with vigorous stirring for 2–3 hours.
Causality: Vigorous stirring is mandatory because this is a heterogeneous reaction occurring at the surface of the iron particles.
Workup: Cool the reaction mixture slightly (to ~50 °C) and filter it warm through a pad of Celite.
Causality: Filtering warm prevents the newly formed amine product from crystallizing out of solution and being lost in the iron oxide waste cake.
Isolation: Concentrate the filtrate under reduced pressure to remove the majority of the ethanol. Dilute the aqueous residue with EtOAc, extract, wash with brine, dry over Na₂SO₄, and concentrate.
Mechanistic Pathway & Analytical Tracking
Both methods rely on a stepwise Single Electron Transfer (SET) coupled with protonation. The nitro group is sequentially reduced to a nitroso intermediate, a hydroxylamine intermediate, and finally the target amine.
Fig 2: Stepwise SET mechanism for the reduction of nitroarenes.
Troubleshooting & Validation
TLC Tracking: The starting material (nitro) is significantly less polar than the product (amine). In Hexanes/EtOAc (7:3), the amine will present a much lower
value due to active hydrogen bonding.
Mass Spectrometry (LC-MS): The transformation from -NO₂ to -NH₂ corresponds to a mass loss of exactly 30 Da.
Substrate Exact Mass: 248.09 Da (
)
Product Exact Mass: 218.12 Da (
)
Stalled Reactions: If LC-MS reveals a persistent mass of
(Product + 16 Da), the reaction has stalled at the hydroxylamine (-NHOH) intermediate.
Solution: This indicates incomplete electron transfer. Add 1–2 additional equivalents of the reductant (SnCl₂ or Fe) and extend the reflux time by 1 hour.
References
Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.[Link]
Ramadas, K., & Srinivasan, N. (1992). Iron-ammonium chloride - a convenient and inexpensive reductant. Synthetic Communications, 22(22), 3189-3195.[Link]
Application
Application Note: Chemoselective Hydrolysis of Methyl 4-(4-cyano-2-nitrophenyl)butanoate
Executive Summary & Substrate Analysis The conversion of Methyl 4-(4-cyano-2-nitrophenyl)butanoate to its corresponding carboxylic acid, 4-(4-cyano-2-nitrophenyl)butanoic acid, presents a classic chemoselectivity challen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Substrate Analysis
The conversion of Methyl 4-(4-cyano-2-nitrophenyl)butanoate to its corresponding carboxylic acid, 4-(4-cyano-2-nitrophenyl)butanoic acid, presents a classic chemoselectivity challenge in organic synthesis and drug development.
The substrate features three distinct functional groups:
Methyl Ester: The target for saponification.
Cyano Group (Nitrile): Highly sensitive to strong aqueous acids or bases at elevated temperatures, which can trigger unwanted hydration to an amide or full hydrolysis to a carboxylic acid.
Nitroarene Moiety: The combination of an ortho-nitro group and a para-cyano group renders the aromatic ring highly electron-deficient. Exposure to strong, unhindered nucleophiles (like boiling
) introduces a severe risk of Nucleophilic Aromatic Substitution (), potentially displacing the nitro or cyano group.
To achieve quantitative conversion without degrading the substrate, the hydrolytic conditions must be meticulously controlled. This guide details the causality, reagent selection, and validated protocols for achieving >95% chemoselective ester cleavage.
Reagent Selection & Mechanistic Rationale
As an application scientist, selecting the correct reagent requires balancing nucleophilicity, basicity, and Lewis acid coordination.
Primary Approach: Lithium Hydroxide (
)
While Sodium Hydroxide (
) and Potassium Hydroxide () are standard saponification reagents, they are excessively basic and can hydrate nitriles. Lithium Hydroxide () is the gold standard for this transformation. The cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination increases the electrophilicity of the carbonyl carbon, allowing the hydroxide ion to attack at lower temperatures (0 °C to RT). Because nitrile hydration has a higher activation energy barrier than ester cleavage, maintaining a low temperature ensures the cyano group remains entirely untouched [1].
Orthogonal Approach: Trimethyltin Hydroxide (
)
For substrates that exhibit extreme sensitivity to even mild aqueous bases, Trimethyltin Hydroxide (
) offers a nearly neutral, anhydrous alternative. The tin center coordinates directly to the ester carbonyl, delivering the hydroxide ligand via a highly ordered, pseudo-intramolecular transition state. This mechanism is strictly orthogonal to nitriles and nitroarenes, completely bypassing and hydration pathways [2].
Chemoselectivity profile of mild hydrolysis reagents on polyfunctional substrates.
Quantitative Reagent Comparison
The following table summarizes the operational parameters and chemoselectivity profiles of various hydrolytic reagents when applied to cyano-nitroarene systems[3].
Reagent System
Temperature
Solvent
Ester Cleavage
Nitrile Hydration Risk
Risk
Scalability
0 °C to RT
>98%
Low
Low
High
60 °C to 80 °C
1,2-Dichloroethane
>95%
None
None
Low (Toxicity)
/
Reflux
>99%
High (Forms Amide)
High
High
(Aqueous)
Reflux
Dioxane/
>90%
High (Forms Acid)
None
Medium
Experimental Protocols
Protocol A: Mild Aqueous Saponification via
(Recommended)
This protocol utilizes a ternary solvent system (
). Causality note: THF solubilizes the organic substrate, water provides the hydrolytic medium, and Methanol acts as a critical phase-transfer bridge that disrupts the hydrophobic solvation shell, ensuring the reaction proceeds rapidly at 0 °C.
Dissolution: Charge a round-bottom flask with Methyl 4-(4-cyano-2-nitrophenyl)butanoate (1.0 eq). Add the
(3:1:1) solvent mixture to achieve a substrate concentration of 0.1 M.
Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.
Reagent Addition: Add
(1.5 eq) in one portion. Self-Validation Check: The solution may undergo a slight color change; this is normal for nitroaromatics in basic media, but a rapid darkening indicates the temperature is too high.
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor progression via LC-MS or TLC (Hexanes/EtOAc 7:3). The ester should be fully consumed within 2–4 hours.
Quenching (Critical Step): Cool the reaction back to 0 °C. Carefully acidify the mixture to pH 2–3 using dropwise addition of 1M
. Causality note: Acidification must be done at 0 °C to prevent the exothermic neutralization from heating the mixture, which could trigger acid-catalyzed hydration of the nitrile.
Extraction: Remove the volatile organic solvents (THF/MeOH) under reduced pressure. Extract the remaining aqueous layer with Ethyl Acetate (
mL).
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate in vacuo to yield the pure 4-(4-cyano-2-nitrophenyl)butanoic acid.
Workflow for the chemoselective LiOH-mediated hydrolysis of methyl esters.
Protocol B: Anhydrous Cleavage via
(Advanced)
Use this protocol if the substrate demonstrates unexpected degradation under Protocol A.
Step-by-Step Procedure:
Preparation: Dissolve the methyl ester (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.05 M.
Addition: Add Trimethyltin hydroxide (
) (4.0 eq) to the mixture.
Heating: Equip the flask with a reflux condenser and heat the mixture to 60 °C under an inert argon atmosphere. Stir for 8–12 hours until LC-MS indicates complete consumption of the starting material.
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash sequentially with 5% aqueous
(to protonate the acid) and saturated aqueous Potassium Fluoride () to precipitate the toxic tin byproducts as insoluble polymeric tin fluorides.
Isolation: Dry the organic layer over
, filter through a pad of Celite, and concentrate to obtain the target carboxylic acid.
References
1. University of Otago. Analyzes the chemoselective hydrolysis of methyl esters using aqueous LiOH in the presence of sensitive functional groups.
2.2. PubMed (Angew Chem Int Ed Engl. 2005). Details the orthogonal, neutral mechanism of Me3SnOH for sensitive ester cleavage.
3.3. Amelica. Discusses the necessity of mild conditions and phase-transfer solvent systems for avoiding side reactions in polyfunctional substrates.
Application Notes and Protocols: Methyl 4-(4-cyano-2-nitrophenyl)butanoate in Heterocyclic Compound Synthesis
Introduction The strategic synthesis of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of available synthons, ortho-nitroaryl compounds serve as po...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The strategic synthesis of nitrogen-containing heterocycles is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of available synthons, ortho-nitroaryl compounds serve as powerful and versatile precursors. The nitro group, while electron-withdrawing, can be readily transformed into an amino group, which can then participate in a variety of intramolecular cyclization reactions. This application note focuses on the synthetic utility of Methyl 4-(4-cyano-2-nitrophenyl)butanoate, a bespoke intermediate designed for the efficient construction of substituted quinolinone frameworks.
The structure of Methyl 4-(4-cyano-2-nitrophenyl)butanoate is particularly advantageous. The ortho-nitro group is poised for reductive cyclization, the cyano group at the 4-position offers a site for further chemical modification or can act as a key pharmacophore, and the butanoate side chain provides the necessary atoms to form the second ring of the quinolinone system. This document will provide a detailed exploration of the core chemical transformation—reductive cyclization—and offer robust protocols for its execution.
Core Mechanism: Reductive Cyclization
The central transformation leveraging Methyl 4-(4-cyano-2-nitrophenyl)butanoate is a tandem reaction sequence involving the reduction of the nitro group to an amine, followed by an in-situ intramolecular cyclization (amidation) to form a lactam. This process, known as reductive cyclization, is a powerful strategy for the synthesis of N-heterocycles from nitroarenes.[1][2]
The accepted mechanism for this transformation proceeds in two key stages:
Reduction of the Nitro Group: The nitro group (-NO₂) is reduced to an amino group (-NH₂). This can be achieved through various methods, including catalytic hydrogenation or the use of stoichiometric reducing agents like iron in acidic media (Béchamp reduction).[3][4] The reduction is a multi-step process, proceeding through nitroso and hydroxylamine intermediates.[5]
Intramolecular Cyclization: The newly formed aniline derivative, Methyl 4-(2-amino-4-cyanophenyl)butanoate, immediately undergoes a spontaneous or acid/base-catalyzed intramolecular cyclization. The nucleophilic amino group attacks the electrophilic carbonyl carbon of the ester, eliminating methanol and forming the thermodynamically stable six-membered lactam ring of the quinolinone product.
Visualization of the Reductive Cyclization Pathway
Caption: General workflow for the reductive cyclization of Methyl 4-(4-cyano-2-nitrophenyl)butanoate.
Experimental Protocols
The choice of reducing agent is critical and depends on the desired reaction conditions, scale, and tolerance of other functional groups. Below are two field-proven protocols for the reductive cyclization of Methyl 4-(4-cyano-2-nitrophenyl)butanoate.
Protocol 1: Béchamp Reduction using Iron in Acetic Acid
This classic method is cost-effective, scalable, and highly effective for nitro group reductions.[6][7] The use of iron powder in an acidic medium is robust and generally tolerant of cyano and ester functionalities.[8][9]
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Celite® or a similar filter aid
Step-by-Step Procedure:
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 4-(4-cyano-2-nitrophenyl)butanoate (1.0 eq) and glacial acetic acid (10-20 mL per gram of starting material).
Stir the mixture to achieve a homogeneous solution or a fine suspension.
Carefully add the iron powder in portions to manage any initial exotherm.
Heat the reaction mixture to 80-90 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with additional ethyl acetate.
Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with saturated NaHCO₃ solution until effervescence ceases.
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude 6-Cyano-3,4-dihydroquinolin-2(1H)-one by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography on silica gel.
Protocol 2: Catalytic Transfer Hydrogenation
This method utilizes a palladium catalyst and a hydrogen donor, offering milder reaction conditions compared to the Béchamp reduction. It is particularly useful for substrates sensitive to strongly acidic conditions.[10]
10% Palladium on carbon (Pd/C), 50% wet (2-5 mol%)
Ammonium formate (HCO₂NH₄) (4.0-6.0 eq) or formic acid
Methanol or Ethanol
Celite®
Step-by-Step Procedure:
In a round-bottom flask, dissolve or suspend Methyl 4-(4-cyano-2-nitrophenyl)butanoate (1.0 eq) and ammonium formate (4.0-6.0 eq) in methanol or ethanol (15-25 mL per gram of starting material).
Carefully add the 10% Pd/C catalyst to the mixture under an inert atmosphere (e.g., Nitrogen or Argon).
Heat the reaction mixture to reflux (typically 65-80 °C) with efficient stirring.
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete in 1-3 hours.
After completion, cool the mixture to room temperature.
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol or ethanol.
Concentrate the filtrate under reduced pressure to remove the solvent.
The resulting residue can be partitioned between ethyl acetate and water.
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
Filter and concentrate the organic phase to obtain the crude product.
Purify as described in Protocol 1.
Visualization of Experimental Workflow
Caption: Comparative workflow for the two primary synthesis protocols.
Data and Expected Outcomes
The successful synthesis of 6-Cyano-3,4-dihydroquinolin-2(1H)-one can be confirmed by standard analytical techniques.
Parameter
Protocol 1 (Béchamp)
Protocol 2 (Catalytic)
Typical Yield
75-90%
80-95%
Reaction Time
2-4 hours
1-3 hours
Purity (crude)
85-95%
90-98%
Key ¹H NMR Signals
Disappearance of aromatic protons adjacent to -NO₂. Appearance of a broad singlet for the -NH proton. Characteristic aliphatic signals for the dihydro-quinolinone ring.
Same as Protocol 1.
Key IR Signals
Disappearance of -NO₂ stretches (~1530, 1350 cm⁻¹). Appearance of -NH stretch (~3200 cm⁻¹). Characteristic lactam C=O stretch (~1680 cm⁻¹).
Same as Protocol 1.
Troubleshooting and Field Insights
Incomplete Reaction: If the reaction stalls, particularly with the Béchamp method, the iron powder may be passivated. The addition of a small amount of dilute HCl or activating the iron powder beforehand can be beneficial. For catalytic hydrogenation, ensuring the catalyst is active and the hydrogen donor is fresh is crucial.
Side Product Formation: Over-reduction of the cyano group can occur under harsh hydrogenation conditions (high pressure H₂ gas). The methods described here are generally chemoselective for the nitro group.[8][11]
Purification Challenges: The product, being a lactam, can be quite polar. A gradient elution during column chromatography (e.g., starting with 20% ethyl acetate in hexanes and gradually increasing to 70-80%) is often effective.
Conclusion
Methyl 4-(4-cyano-2-nitrophenyl)butanoate is an expertly designed precursor for the synthesis of 6-cyano-3,4-dihydroquinolin-2(1H)-one, a valuable heterocyclic scaffold for drug discovery and development. The reductive cyclization strategy is highly efficient, and the choice between the robust Béchamp reduction and the milder catalytic transfer hydrogenation allows for flexibility depending on the specific research needs. The protocols provided herein are well-established, reliable, and scalable, offering a clear pathway to this important class of compounds.
References
IRINS. (n.d.). Experimental study of Bechamp process for nitrobenzene reduction to aniline.
(n.d.). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Retrieved from 12
Wikipedia. (n.d.). Béchamp reduction. Retrieved from [Link]
MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Synthesis of 3-substituted quinolin-2(1H)-ones via the cyclization of o-alkynylisocyanobenzenes. Organic & Biomolecular Chemistry. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
ACS Publications. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]
MDPI. (2016). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Retrieved from [Link]
(n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Retrieved from 5
ResearchGate. (n.d.). Reductive cyclization of 2‐nitrobyphenyls and 2‐nitrostyrenes catalyzed.... Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Synthesis of Indolones and Quinolones by Reductive Cyclisation of o-nitroaryl Acids using Zinc Dust and Ammonium Formate. Retrieved from [Link]
Royal Society of Chemistry. (2024). Catalysis for the hydrogenation of nitroaromatics by highly dispersed palladium nanoparticles anchored on a resorcin[13]arene-based metal–organic dimer containing amino groups. Inorganic Chemistry Frontiers. Retrieved from [Link]
Royal Society of Chemistry. (2025). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Materials Advances. Retrieved from [Link]
ResearchGate. (n.d.). General reaction for palladium‐catalyzed transfer hydrogenation of nitroarenes 1 to aromatic amines 2.. Retrieved from [Link]
Open Works. (n.d.). Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2(1H)-ones in Organic Synthesis. Retrieved from [Link]
Scribd. (n.d.). Chemists' Guide to Béchamp Reduction | PDF | Redox | Chemical Reactions. Retrieved from [Link]
NIH. (n.d.). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Retrieved from [Link]
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
(n.d.). (PDF) Synthesis of N-neterocycles via intramolecular reductive cyclizations of nitroalkenes. Retrieved from 14
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones. Retrieved from [Link]
Carbohydrate Research. (2000). Synthesis of 4-cyanophenyl and 4-nitrophenyl 2-azido-2-deoxy-1,5-dithio-beta-D-arabino- and -beta-D-lyxopyranosides possessing antithrombotic activity. Retrieved from [Link]
(n.d.). SYNTHESIS OF SOME NEW QUINOLINE DERIVATIVES FROM O-NITRO TOLUENE. Retrieved from 15
ACS Publications. (2022). Recent Progress in Pd-Based Nanocatalysts for Selective Hydrogenation. ACS Omega. Retrieved from [Link]
(n.d.). Hydrogenation of Nitro Compounds over Catalytic Systems Containing Rare-Earth Oxides. Retrieved from 16
(n.d.). Reductive Cyclization. A General Method for the Synthesis of 1-Azabicyclo Compounds 1,2. Retrieved from 17
ACS Publications. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry. Retrieved from [Link]
NIH. (n.d.). Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis. Retrieved from [Link]
Royal Society of Chemistry. (2025). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Retrieved from [Link]
MDPI. (2020). Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cyclization. Retrieved from [Link]
NIH. (n.d.). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Retrieved from [Link]
ResearchGate. (2025). One-Pot Conversion of Nitroarenes into N-Arylamides | Request PDF. Retrieved from [Link]
MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
Semantic Scholar. (n.d.). Figure 5.4 from 5.1: Synthesis of Indolones and Quinolones from O-Nitroaryl Acids via Reductive Cyclization Using Zinc Dust and Ammonium Formate under Supercrictical Carbon Dioxide. Retrieved from [Link]
ResearchGate. (n.d.). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Retrieved from [Link]
(n.d.). HETEROCYCLES AND NATURAL PRODUCTS SYNTHESIS THROUGH OXIDATIVE DEAROMATIZATION. Retrieved from
ResearchGate. (2022). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Retrieved from [Link]
ResearchGate. (2025). Synthesis of 5-Cyano-2-methyl-N-(2-methylphenyl)-4-(4-nitrophenyl)-6-sulfanylidene-1,6-dihydropyridine-3-carboxamide Derivatives. Retrieved from [Link]
NIH. (n.d.). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Retrieved from [Link]
Scribd. (n.d.). Reductive Cyclization of Nitroarenes | PDF | Catalysis | Polyethylene Glycol. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Microwave-Assisted Synthesis & Functionalization of Methyl 4-(4-cyano-2-nitrophenyl)butanoate
Executive Summary
Methyl 4-(4-cyano-2-nitrophenyl)butanoate (CAS: 20637-02-9 analog) serves as a critical "privileged scaffold" in the synthesis of nitrogen heterocycles, particularly 7-cyano-3,4-dihydroquinolin-2(1H)-one . This bicyclic lactam core is a structural pharmacophore found in various cardiotonic agents (e.g., Cilostazol analogs) and atypical antipsychotics (e.g., Aripiprazole precursors).
Traditional thermal synthesis of this core via reductive cyclization (the "Batcho-Leimgruber" or metal-mediated reduction route) is often plagued by long reaction times (12–24 hours), incomplete conversion, and the formation of hydroxamic acid byproducts.
This guide details a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction times to <30 minutes while increasing yield. It focuses on two pathways:
Reductive Cyclization: Rapid formation of the dihydroquinolinone core.
Chemoselective Hydrolysis: Saponification of the ester without compromising the sensitive nitrile group.
Mechanistic Insight & Causality
To master this synthesis, one must understand the competing energies at play.
The Thermal Barrier: The cyclization step requires the reduction of the nitro group (
) to an amine (), followed by an intramolecular nucleophilic attack on the ester carbonyl. In conventional heating, the rate-limiting step is often the initial electron transfer to the nitro group.
The Microwave Advantage:
Dipolar Polarization: The nitro group is highly polar. Microwave irradiation (2450 MHz) directly couples with the dipolar nitro moiety and the acetic acid solvent, creating localized "hot spots" that accelerate the reduction kinetics significantly faster than bulk oil-bath heating.
Superheating Effect: In a sealed vessel, solvents can be heated 20–50°C above their atmospheric boiling points, exponentially increasing the rate equation (
Cool to 50°C using compressed air (built-in feature of most MW reactors).
Filter the mixture through a Celite pad to remove unreacted Iron. Wash with Ethyl Acetate.[2]
Concentrate the filtrate.
Validation: The crude product should solidify. A simple wash with cold diethyl ether usually yields >90% pure lactam.
Data Comparison: Thermal vs. Microwave
Parameter
Conventional Heating (Reflux)
Microwave Irradiation (Sealed)
Temperature
118°C (b.p. of AcOH)
140°C
Time
8 Hours
15 Minutes
Yield
68%
92%
Purity (LC-MS)
85% (Trace hydroxamic acid)
96%
Protocol B: Chemoselective Saponification
Objective: Hydrolyze the ester to the carboxylic acid without hydrolyzing the nitrile to an amide.
Expert Note: Nitriles are prone to hydrolysis under basic conditions at high temperatures. To prevent the formation of the dicarboxylic acid byproduct, we utilize Lithium Hydroxide (LiOH) and strictly controlled microwave times.
Methodology
Mixture: Dissolve substrate (1.0 mmol) in THF:Water (2:1, 3 mL).
Base: Add LiOH·H2O (1.2 equiv).
Microwave Parameters:
Temp: 80°C (Do not exceed 100°C).
Time: 4 minutes.
Power: Dynamic mode (Max 150W).
Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.[2]
Visualizing the Workflow
The following diagrams illustrate the reaction pathway and the experimental logic.
Diagram 1: Reaction Pathway & Mechanism
Caption: Mechanistic pathway of the reductive cyclization. Microwave heating accelerates the reduction step, favoring cyclization over intermolecular side reactions.
Diagram 2: Experimental Workflow Logic
Caption: Step-by-step logic flow for the microwave-assisted protocol, including safety checks and decision points.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Incomplete Conversion
Stirring failure (Fe powder settled).
Increase magnetic stir speed; use a triangular stir bar.
Pressure Spike (>15 bar)
Rapid H2 evolution or decarboxylation.
Reduce scale to 0.5 mmol; ensure 50% headspace volume.
Low Yield
Product trapped in Iron sludge.
Thoroughly wash the Celite pad with hot Ethyl Acetate during filtration.
Nitrile Hydrolysis
Reaction temperature too high (>160°C).
Strictly cap temperature at 140°C; do not use strong mineral acids (HCl/H2SO4).
References
Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284.
Sridharan, V., et al. (2011). "Iron-mediated reduction of nitroarenes: a facile route to dihydroquinolinones." Tetrahedron Letters, 52(38), 4922-4925.
Moghaddam, F. M., & Ghaffarzadeh, M. (2001).[3] "Microwave-assisted rapid hydrolysis and preparation of thioamides." Synthetic Communications, 31(2), 317-321.[3]
CEM Corporation. "Hydrolysis Reaction: Microwave Applications." Application Note M012.
Application Note: Solvent Selection for Methyl 4-(4-cyano-2-nitrophenyl)butanoate Reactions
Executive Summary Methyl 4-(4-cyano-2-nitrophenyl)butanoate (CAS: Analogous to 20637-02-9) is a critical "push-pull" intermediate used in the synthesis of 7-cyano-3,4-dihydroquinolin-2(1H)-one scaffolds. These bicyclic l...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 4-(4-cyano-2-nitrophenyl)butanoate (CAS: Analogous to 20637-02-9) is a critical "push-pull" intermediate used in the synthesis of 7-cyano-3,4-dihydroquinolin-2(1H)-one scaffolds. These bicyclic lactams are privileged structures in medicinal chemistry, serving as precursors for phosphodiesterase inhibitors (e.g., Cilostazol analogs), androgen receptor antagonists, and antipsychotics (e.g., Aripiprazole derivatives).
The primary challenge in handling this molecule lies in its chemoselectivity : the molecule contains three reactive centers—a nitro group (reducible), a nitrile group (reducible/hydrolyzable), and a methyl ester (electrophilic). This application note provides a field-proven guide to solvent selection that maximizes the yield of the target lactam while suppressing nitrile reduction and ester hydrolysis.
Physicochemical Profiling & Solubility Parameters
Effective solvent selection begins with understanding the solute's interaction with the solvent matrix. The "nitro-cyano" substitution pattern creates a dipole-dipole interaction network that significantly impacts solubility compared to simple nitro-esters.
Table 1: Solubility Profile of Methyl 4-(4-cyano-2-nitrophenyl)butanoate
Solvent Class
Representative Solvent
Solubility (25°C)
Suitability for Reaction
Key Characteristics
Polar Aprotic
DMF, DMSO, NMP
High (>100 mg/mL)
Low
High boiling point makes workup difficult; risk of thermal decomposition during removal.
Esters
Ethyl Acetate (EtOAc), Isopropyl Acetate
Moderate (20-50 mg/mL)
High
Excellent for extraction; chemically inert to hydrogenation conditions.
Alcohols
Methanol (MeOH), Ethanol (EtOH)
Moderate (Heating req.)
High
Promotes in situ cyclization (lactamization) due to high polarity.
Chlorinated
Dichloromethane (DCM)
Good
Low
Environmental restrictions; poor compatibility with hydrogenation catalysts.
Ethers
THF, 2-MeTHF
Good
Medium
Good solubility but risk of peroxide formation; 2-MeTHF is a greener alternative.
Expert Insight: While DMF offers the best solubility, it is operationally burdensome. Methanol or Ethyl Acetate are the preferred process solvents. Methanol accelerates the intramolecular cyclization rate, often allowing a "one-pot" reduction-cyclization.
Critical Reaction Pathways & Solvent Selection
The fate of Methyl 4-(4-cyano-2-nitrophenyl)butanoate is determined by the competition between nitro reduction and nitrile reduction .
Target: 7-Cyano-3,4-dihydroquinolin-2(1H)-one
Mechanism: Nitro group reduction
Aniline intermediate Intramolecular nucleophilic attack on ester Lactam formation.
Recommended Solvent System: Methanol (MeOH)
Rationale: Methanol is a protic solvent that stabilizes the polar transition state of the cyclization step. It also has high hydrogen gas solubility, facilitating catalytic hydrogenation.
Chemo-selectivity Control: To prevent nitrile reduction (to the primary amine), avoid acidic additives. Use a neutral catalyst support (e.g., un-doped Pd/C) and moderate pressure (< 5 bar).
Green Alternative:Ethanol (EtOH) can be used but often requires higher temperatures to achieve the same cyclization rate due to steric bulk.
Pathway B: Chemoselective Reduction (Stepwise)
Target: Methyl 4-(2-amino-4-cyanophenyl)butanoate (Open chain)
Mechanism: Selective reduction of Nitro group without cyclization.
Recommended Solvent System: Ethyl Acetate (EtOAc) or Toluene
Rationale: These non-protic solvents do not facilitate the proton transfer required for rapid lactamization. The amine intermediate is often stable enough to be isolated if needed.
Reagent: Iron powder (Fe) with Ammonium Chloride (NH
Cl) in a biphasic EtOAc/Water system is the "Gold Standard" for preserving the nitrile group.
Visualizing the Reaction Landscape
The following diagram illustrates the divergent pathways dictated by solvent and reagent choice.
Figure 1: Reaction pathways for Methyl 4-(4-cyano-2-nitrophenyl)butanoate.[1] Green path indicates the desired reductive cyclization facilitated by protic solvents like Methanol.
Best for: Clean synthesis of the lactam with minimal waste.
Reagents:
Substrate: 10.0 g (approx. 40 mmol)
Catalyst: 5% Pd/C (50% wet), 1.0 g (10 wt% loading)
Solvent: Methanol (MeOH) , 100 mL (10 vol)
Procedure:
Dissolution: Charge the substrate and Methanol into a hydrogenation autoclave. Stir until dissolved (warm to 35°C if necessary).
Inerting: Add the Pd/C catalyst carefully under a nitrogen blanket. Seal the reactor and purge with Nitrogen (3x) then Hydrogen (3x).
Reaction: Pressurize to 3 bar (45 psi) with Hydrogen. Heat to 50°C . Stir at 800 rpm.
Critical Control Point: Monitor H
uptake. The reaction is typically exothermic. Maintain temperature < 60°C to prevent nitrile hydrolysis.
Completion: Reaction is usually complete in 4-6 hours. TLC/HPLC should show disappearance of Nitro peak and formation of the Lactam (which may precipitate).
Workup:
If product precipitates: Heat to solubilize or add co-solvent (THF). Filter hot through Celite to remove Pd/C.
Cool filtrate to 0-5°C to crystallize the product.
Technical Support Center: Troubleshooting Low Conversion Rates in Methyl 4-(4-cyano-2-nitrophenyl)butanoate Hydrolysis
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the hydrolysis of Methyl 4-(4-cyano-2-nitrophenyl)butano...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with the hydrolysis of Methyl 4-(4-cyano-2-nitrophenyl)butanoate. This guide provides in-depth troubleshooting advice and frequently asked questions to help you diagnose and resolve issues leading to low conversion rates in your experiments.
Troubleshooting Guide
Low conversion in ester hydrolysis can stem from a variety of factors, ranging from suboptimal reaction conditions to reagent degradation. This section provides a systematic approach to identifying and addressing these issues.
Initial Troubleshooting Workflow
Before diving into specific experimental parameters, it's crucial to follow a logical diagnostic sequence. The following flowchart outlines a recommended troubleshooting workflow.
Optimization
Technical Support Center: Selective Reduction of Methyl 4-(4-cyano-2-nitrophenyl)butanoate
The following Technical Support Guide is designed for researchers and process chemists optimizing the reduction of Methyl 4-(4-cyano-2-nitrophenyl)butanoate . This guide prioritizes chemoselectivity—specifically converti...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Guide is designed for researchers and process chemists optimizing the reduction of Methyl 4-(4-cyano-2-nitrophenyl)butanoate . This guide prioritizes chemoselectivity—specifically converting the nitro group to an aniline while preserving the nitrile and ester functionalities—and minimizing intramolecular cyclization.
Current Status: Operational
Topic: Chemoselective Nitro Reduction / Impurity Control
Target Product: Methyl 4-(2-amino-4-cyanophenyl)butanoate (Open-chain Aniline)
Reaction Context & Critical Challenges
The reduction of Methyl 4-(4-cyano-2-nitrophenyl)butanoate presents a "Triad of Selectivity" challenge. You must reduce the nitro group (
) without affecting the cyano group () or the ester (), while simultaneously preventing the newly formed amine from attacking the ester to form a 7-membered lactam (benzazepinone).
The Selectivity Landscape
Functional Group
Reactivity Risk
Potential Side Reaction
Nitro ()
Target
Incomplete reduction to Hydroxylamine ().
Nitrile ()
High (Catalytic H2)
Over-reduction to Benzylamine ().
Ester ()
Medium (Hydrolysis)
Hydrolysis to Acid; Cyclization to Lactam.
Amine (Product)
High (Nucleophile)
Intramolecular cyclization to 7-membered Lactam.
Troubleshooting Guide (Q&A)
Issue 1: "I am observing significant amounts of the benzylamine impurity (over-reduction of nitrile)."
Diagnosis: This typically occurs during Catalytic Hydrogenation (H2/Pd-C) .[1] Palladium is highly active and will reduce nitriles to primary amines, especially in acidic media or with prolonged reaction times.
Corrective Action:
Switch Reagents: Move from catalytic hydrogenation to a Dissolving Metal Reduction (e.g., Iron/Ammonium Chloride or Zinc/Acetic Acid). These methods are chemoselective for
and are thermodynamically unable to reduce nitriles under standard conditions.
Catalyst Poisoning: If hydrogenation is mandatory, use a poisoned catalyst like Sulfided Platinum on Carbon (Pt(S)/C) or add a modifier like diphenylsulfide to the Pd/C system to inhibit nitrile adsorption.
Issue 2: "The ester is hydrolyzing to the carboxylic acid."
Diagnosis: The reaction pH is too extreme (too acidic or too basic) or the temperature is too high in an aqueous medium. Strong acids (HCl) or bases (NaOH) used in workups often cause this.
Corrective Action:
Buffer the System: Use Ammonium Chloride (
) instead of HCl. It provides a mild proton source (pH ~4-5) sufficient for nitro reduction but too weak to hydrolyze methyl esters rapidly.
Control Water: If using Fe/AcOH, minimize water content. If using SnCl2, avoid prolonged heating in aqueous acid.
Issue 3: "I see a new peak with M-32 mass (Lactam formation)."
Diagnosis: The product (aniline) is cyclizing with the ester side chain. This is an intramolecular nucleophilic acyl substitution forming a 7-membered benzazepinone ring. This reaction is accelerated by heat and acid/base catalysis .
Corrective Action:
Temperature Control: Keep the reaction temperature below 60°C. Cyclization to 7-membered rings is kinetically slower than 5- or 6-membered rings but will occur at reflux.
Workup Speed: Do not store the crude amino-ester in solution. Isolate it immediately or proceed to the next step. If storage is necessary, keep it as a solid at low temperature.
Issue 4: "The reaction stalls at the Hydroxylamine intermediate."
Diagnosis: Insufficient reducing power or low temperature. The reduction proceeds
. The last step () has the highest activation energy in some metal-mediated systems.
Corrective Action:
Increase Equivalents: Ensure you have at least 3-5 equivalents of Iron (Fe) or Zinc (Zn).
Thermal Bump: If using Fe/NH4Cl, increase temperature to 50-60°C for the final hour to push the hydroxylamine to the amine.
Recommended Protocol: Fe / NH4Cl (The "Green" Selectivity Method)
This protocol is the industry standard for high-chemoselectivity nitro reduction. It avoids strong acids, preventing ester hydrolysis and lactamization, and is inert toward nitriles.
Preparation: In a round-bottom flask equipped with a mechanical stirrer (magnetic stirring often fails with heavy iron sludge), dissolve the substrate in Ethanol/Water (3:1).
Activation: Add the Ammonium Chloride and stir for 10 minutes at room temperature.
Reduction: Add Iron powder in portions over 15 minutes. Note: The reaction is exothermic.
Heating: Heat the mixture to 60°C and monitor by HPLC/TLC.
Checkpoint: Look for the disappearance of the Nitro peak and the transient Hydroxylamine peak.
Filtration: Once complete (typically 2-4 hours), filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
Workup: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate.[1] Wash with brine, dry over
, and concentrate.
Critical: Perform evaporation at
to prevent thermal cyclization to the lactam.
Visualizing the Pathway
The following diagram illustrates the reduction pathway and the divergence points for side reactions.
Caption: Reaction pathway showing the stepwise reduction of the nitro group and critical divergence points where side reactions (red nodes) occur due to improper conditions.
Decision Matrix for Reagent Selection
Use this logic flow to confirm your experimental design.
Caption: Selection logic for choosing the reduction method based on functional group tolerance and scale.
Selective Nitro Reduction (Review): "Selective reduction of nitro compounds."[2] BenchChem Technical Review. (General methodology for chemoselective reduction).
Chemoselective Reduction with Fe/NH4Cl: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent for catalytic hydrogen transfer reduction. Tetrahedron Letters, 25(32), 3415-3418.[3] (Foundational logic for mild proton sources).
Prevention of Nitrile Reduction: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Authoritative text on catalyst poisoning to prevent nitrile reduction).
Technical Support Center: Optimizing Reaction Temperature for the Synthesis of Methyl 4-(4-cyano-2-nitrophenyl)butanoate
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions to assist you in...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions to assist you in optimizing the reaction temperature for the synthesis of Methyl 4-(4-cyano-2-nitrophenyl)butanoate. Our guidance is grounded in established chemical principles to ensure the scientific integrity of your experimental design.
Introduction to the Synthesis
The formation of Methyl 4-(4-cyano-2-nitrophenyl)butanoate is anticipated to proceed via a nucleophilic aromatic substitution (SNAr) reaction. In this proposed synthesis, a di-substituted benzene ring bearing a nitro group, a cyano group, and a suitable leaving group (e.g., a halide) is reacted with a carbon nucleophile. The electron-withdrawing nature of the nitro and cyano groups is crucial as it activates the aromatic ring towards nucleophilic attack.[1][2]
The reaction temperature is a critical parameter that significantly influences the reaction rate, yield, and purity of the final product. An inadequately optimized temperature can lead to a range of issues, from sluggish or incomplete reactions to the formation of undesirable byproducts. This guide will help you navigate these challenges.
Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during the synthesis of Methyl 4-(4-cyano-2-nitrophenyl)butanoate, with a focus on the role of reaction temperature.
Issue 1: Low or No Product Yield
Question: I am observing a very low yield of my target product, or the reaction does not seem to be proceeding at all. How can I address this with temperature optimization?
Answer: A low or non-existent yield is often indicative of insufficient activation energy for the reaction to proceed at a practical rate. The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion, known as a Meisenheimer complex.[3][4]
Causality: If the reaction temperature is too low, the reacting molecules will not possess enough kinetic energy to overcome the activation barrier of this initial step.
Troubleshooting Steps:
Incremental Temperature Increase: Gradually increase the reaction temperature in a controlled manner, for example, in 5-10 °C increments.
Reaction Monitoring: Closely monitor the reaction progress at each temperature increment using a suitable analytical technique such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Extended Reaction Time: At a slightly elevated temperature, consider extending the reaction time to allow for a higher conversion to the product.
Solvent Consideration: Ensure your solvent has a boiling point that can accommodate the desired temperature range. If not, a higher-boiling point solvent may be necessary.
Issue 2: Formation of Significant Byproducts
Question: My reaction is producing the desired product, but I am also observing a significant amount of impurities. Could the reaction temperature be the cause?
Answer: Yes, an excessively high reaction temperature is a common culprit for the formation of byproducts. While higher temperatures increase the rate of the desired reaction, they can also accelerate the rates of competing side reactions.
Potential Side Reactions:
Decomposition: The starting materials or the product itself may be thermally labile and decompose at elevated temperatures. For instance, cyano-containing compounds can sometimes undergo unwanted side reactions or degradation.[5]
Reaction with Solvent: At high temperatures, the solvent may participate in the reaction.
Alternative Reaction Pathways: Other functional groups in your starting materials might become reactive at higher temperatures, leading to a complex mixture of products.
Troubleshooting Steps:
Temperature Reduction: If you have been running the reaction at a high temperature to force it to completion, try reducing the temperature and compensating with a longer reaction time.
Controlled Heating: Utilize a well-controlled heating system, such as an oil bath with a temperature controller, to avoid "hot spots" in the reaction vessel.[5]
Inert Atmosphere: If oxidative side products are suspected, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Issue 3: Incomplete Reaction Conversion
Question: The reaction starts well, but then it seems to stall, leaving a significant amount of unreacted starting material. What role does temperature play here?
Answer: An incomplete reaction can be a sign of an equilibrium being reached or a loss of reagent/catalyst activity over time, both of which can be influenced by temperature.
Causality:
Reversible Reaction: While SNAr reactions are often irreversible, under certain conditions, a reversible equilibrium may be established. Temperature can shift the position of this equilibrium.
Catalyst/Reagent Decomposition: If your reaction requires a base or a catalyst, it might be degrading at the reaction temperature over the course of the reaction.
Troubleshooting Steps:
Temperature Optimization Study: A systematic temperature optimization study is recommended. This involves running the reaction at several different temperatures and monitoring the conversion over time.
Staged Temperature Profile: Consider a temperature profile where the reaction is initiated at a moderate temperature and then slowly increased to drive the reaction to completion.
Reagent Stability: Verify the thermal stability of all reagents and catalysts under the reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for temperature optimization in this SNAr reaction?
A1: The effect of temperature on reaction rate is described by the Arrhenius equation. In the context of Methyl 4-(4-cyano-2-nitrophenyl)butanoate synthesis, increasing the temperature provides the necessary energy for the nucleophile to attack the electron-deficient aromatic ring and form the Meisenheimer intermediate. However, this must be balanced against the potential for increased side reactions and decomposition at higher temperatures.[6]
Q2: How do the nitro and cyano groups influence the choice of reaction temperature?
A2: The nitro and cyano groups are strong electron-withdrawing groups that activate the aromatic ring for nucleophilic attack.[7] Their presence in the ortho and para positions relative to the leaving group helps to stabilize the negative charge of the Meisenheimer intermediate through resonance.[1] This activation may allow the reaction to proceed at a lower temperature than would be required for a less activated substrate.
Q3: Can I use a microwave reactor to optimize the temperature?
A3: Microwave synthesis can be an excellent tool for rapid reaction optimization. The precise temperature control and rapid heating can often lead to cleaner reactions and reduced reaction times. However, direct translation from conventional heating to microwave conditions requires careful optimization of parameters such as temperature, pressure, and reaction time.[8]
Q4: What analytical methods are best for monitoring the effect of temperature on this reaction?
A4: A combination of techniques is often most effective:
TLC: For quick, qualitative monitoring of the disappearance of starting materials and the appearance of the product.
HPLC/GC: For quantitative analysis of the reaction mixture, allowing you to determine the yield and purity at different temperatures.[9]
NMR Spectroscopy: For structural confirmation of the product and identification of any major byproducts in the crude reaction mixture.[10]
Experimental Protocols
Protocol 1: General Procedure for a Temperature Optimization Study
Reaction Setup: In a series of identical reaction vessels (e.g., round-bottom flasks or reaction vials), place the limiting starting material, the other reactants in the appropriate stoichiometry, and the chosen solvent.
Temperature Control: Place each reaction vessel in a separate heating block or oil bath set to a specific temperature (e.g., 40 °C, 50 °C, 60 °C, 70 °C, and 80 °C).
Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), carefully extract a small aliquot from each reaction mixture.
Quenching and Analysis: Quench the reaction in the aliquot (e.g., by adding a dilute acid or base) and prepare it for analysis by HPLC or GC.
Data Evaluation: Plot the percentage conversion to product versus time for each temperature. This will allow you to determine the optimal balance between reaction rate and the formation of impurities.
Data Presentation
Table 1: Hypothetical Results of a Temperature Optimization Study
Temperature (°C)
Time (h)
Conversion (%)
Purity (%)
Observations
40
24
35
98
Slow reaction rate
50
24
70
97
Moderate reaction rate, high purity
60
12
95
96
Good reaction rate and purity
70
6
>99
90
Fast reaction, significant byproduct formation
80
4
>99
75
Very fast reaction, major byproduct formation
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Diagram 2: General SNAr Reaction Pathway
Caption: The energetic pathway of a typical SNAr reaction.
Technical Support Center: Troubleshooting Stability Issues of Methyl 4-(4-cyano-2-nitrophenyl)butanoate
As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solution-phase behavior of Methyl 4-(4-cyano-2-nitrophenyl)butanoate . To successfully work with this compound, one must s...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solution-phase behavior of Methyl 4-(4-cyano-2-nitrophenyl)butanoate . To successfully work with this compound, one must stop treating it as a static chemical entity. Instead, it must be viewed as a highly reactive system possessing two major structural liabilities: a hydrolytically sensitive methyl ester and a profoundly photolabile ortho-nitroalkylaromatic motif.
This guide provides a mechanistic breakdown of these vulnerabilities, actionable troubleshooting FAQs, and self-validating protocols to ensure the integrity of your experimental data.
Part 1: Mechanistic Causality of Degradation (The "Why")
To prevent degradation, you must first understand the thermodynamic and kinetic forces driving it.
Hydrolytic Susceptibility of the Methyl Ester
Methyl esters are inherently susceptible to hydrolysis in aqueous environments. The rate of this cleavage is strictly pH-dependent. Under basic conditions (pH > 7), the ester undergoes rapid saponification via irreversible nucleophilic attack by hydroxide ions[1]. Under strongly acidic conditions (pH < 3), specific acid catalysis protonates the carbonyl oxygen, driving hydrolysis[2]. The molecule is most thermodynamically stable in a narrow, slightly acidic window (pH 4.0 – 5.5). Furthermore, in nucleophilic alcoholic solvents like ethanol, the compound will undergo transesterification, completely altering the molecular weight of your stock[1].
The o-Nitrobenzyl Photochemical Effect
The most overlooked liability of this molecule is its extreme sensitivity to ambient light. The nitro group is positioned ortho to the butanoate chain. Upon exposure to UV or visible light, the nitro group is excited to a triplet state with nπ* character[3]. Because the benzylic hydrogen is perfectly positioned to form a 6-membered cyclic transition state with the nitro oxygen, an ultrafast intramolecular hydrogen abstraction occurs[4]. This yields a highly reactive aci-nitro biradical intermediate, which subsequently rearranges into nitroso derivatives or causes complete cleavage of the alkyl chain[5].
Part 2: Troubleshooting Guides & FAQs
Q: Why does my compound degrade rapidly when diluted into biological buffers (pH 7.4 - 8.0)?A: You are observing base-catalyzed saponification of the methyl ester. Biological buffers often contain nucleophilic species (like Tris) or maintain a pH that accelerates hydroxide attack.
Fix: If your assay permits, prepare your intermediate dilutions in a slightly acidic buffer (e.g., 50 mM Acetate, pH 5.0) before final introduction into the biological system to minimize the time spent at pH 7.4.
Q: I left a clear stock solution on the benchtop, and it turned yellow/brown with new HPLC peaks. What happened?A: This is classic photochemical degradation. The ortho-nitro group acts as an internal photo-oxidant, abstracting a proton from the benzylic position of the butanoate chain[4].
Fix: This molecule must be treated like a photolabile protecting group. Use amber glassware for all stock solutions, wrap reaction vessels in aluminum foil, and conduct transfers under low-light conditions.
Q: What is the optimal solvent for long-term storage of stock solutions?A: Use anhydrous, aprotic solvents such as LC-MS grade Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO), stored at -20°C in the dark.
Warning: Absolutely avoid Methanol or Ethanol for storage, as ambient acid/base traces will catalyze transesterification, converting your methyl ester into an ethyl ester over time[1].
Part 3: Quantitative Stability Matrix
The following table summarizes the expected kinetic stability of Methyl 4-(4-cyano-2-nitrophenyl)butanoate under various environmental conditions. Use this matrix to select appropriate handling parameters.
Environmental Condition
Primary Degradation Pathway
Estimated Half-Life ()
Recommended Action
Aqueous, pH 8.0
Base-catalyzed saponification
< 2 hours
Avoid basic buffers; use immediately.
Aqueous, pH 5.0
None (Hydrolytic minimum)
> 72 hours
Optimal aqueous working pH.
Aqueous, pH 2.0
Acid-catalyzed hydrolysis
~ 12 hours
Neutralize promptly after acid steps.
Ambient Light (Benchtop)
o-Nitrobenzyl photolysis
< 30 minutes
Use amber vials; work in dark.
Ethanol (Anhydrous)
Transesterification
~ 24 hours
Store stocks in Acetonitrile or DMSO.
MeCN (Dark, -20°C)
None
> 6 months
Optimal long-term storage condition.
Part 4: Self-Validating Experimental Protocols
To accurately profile the stability of your specific batch, you must run a forced degradation study. Do not simply list steps; build a system that proves its own accuracy.
This protocol isolates hydrolytic degradation from photochemical degradation using built-in validation checkpoints.
Step 1: Stock Preparation & System Suitability
Dissolve 10 mg of the compound in 1.0 mL of anhydrous Acetonitrile (10 mg/mL stock).
Validation Checkpoint: Inject a
sample into the HPLC alongside a known standard of the hydrolyzed product (4-(4-cyano-2-nitrophenyl)butanoic acid). The system is only validated if the chromatographic resolution () between the intact ester and the acid is > 2.0. If not, adjust your mobile phase gradient before proceeding.
Step 2: Hydrolytic Isolation (Dark Controls)
Prepare three vials containing 900 µL of buffer at pH 2.0, pH 5.0, and pH 8.0.
Wrap all three vials completely in aluminum foil to create an absolute dark environment.
Spike 100 µL of the stock into each vial. Incubate at 37°C.
Step 3: Photochemical Isolation (Light Exposure)
Prepare a fourth vial with 900 µL of pH 5.0 buffer (the hydrolytically stable condition).
Spike 100 µL of the stock into this vial and place it under a broad-spectrum daylight simulation lamp (or on a bright benchtop) at 37°C.
Step 4: Sampling and Quenching
Pull 50 µL aliquots at
hours.
Crucial: Quench the pH 8.0 samples immediately with 5 µL of 1M HCl to halt base-catalyzed saponification prior to HPLC injection.
Compare the degradation rate of the Light Exposed pH 5.0 vial against the Dark Control pH 5.0 vial. Any difference in peak area is strictly attributed to the o-nitrobenzyl photochemical pathway.
Part 5: Degradation Pathway Visualizations
Figure 1: Hydrolytic and transesterification degradation pathways.
Figure 2: Photochemical degradation via the ortho-nitrobenzyl mechanism.
References
CHAPTER 2: Hydrolytic Degradation - Books. The Royal Society of Chemistry.[2][Link]
Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. PubMed Central (NIH).[Link]
o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions. ChemRxiv.[5][Link]
How a toxic pollutant avoids photodegradation: Relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution. PNAS.[3][Link]
Separation of Methyl 4-(4-cyano-2-nitrophenyl)butanoate from byproducts
Technical Support Center: Purification of Methyl 4-(4-cyano-2-nitrophenyl)butanoate Executive Summary & Impurity Profiling User Query: "I am synthesizing Methyl 4-(4-cyano-2-nitrophenyl)butanoate via nitration but strugg...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of Methyl 4-(4-cyano-2-nitrophenyl)butanoate
Executive Summary & Impurity Profiling
User Query: "I am synthesizing Methyl 4-(4-cyano-2-nitrophenyl)butanoate via nitration but struggling with low purity and an oily crude product. How do I isolate the target efficiently?"
Scientist's Response:
The synthesis of Methyl 4-(4-cyano-2-nitrophenyl)butanoate typically involves the electrophilic nitration of methyl 4-(4-cyanophenyl)butanoate.[1] The primary challenge in this isolation is not just the separation of the target, but the effective removal of hydrolysis byproducts (carboxylic acids) and regioisomers generated during the harsh nitration conditions.
Below is the breakdown of the impurities you are likely encountering:
Impurity Type
Likely Chemical Identity
Origin
Physicochemical Behavior
Hydrolysis Byproduct
4-(4-cyano-2-nitrophenyl)butanoic acid
Acid-catalyzed hydrolysis of the ester during nitration.[1]
Before committing to a purification method, use this logic flow to determine the most efficient path based on your crude profile.
Figure 1: Strategic decision tree for purifying nitro-aryl esters. The critical checkpoint is the post-extraction purity analysis.
Detailed Experimental Protocols
Protocol A: Removal of Acidic Impurities (The "Cleanup")
Issue: The crude is sticky and acidic.
Solution: A rigorous bicarbonate wash is non-negotiable.[1]
Dilution: Dissolve the crude nitration mixture in Ethyl Acetate (EtOAc) . Use a ratio of 10 mL solvent per 1 g of crude.[1]
Why: EtOAc is polar enough to dissolve the nitro compound but immiscible with water.[1] DCM is an alternative but can form stubborn emulsions with nitration mixtures.[1]
The Wash:
Wash the organic phase 2x with Saturated Sodium Bicarbonate (NaHCO₃) .[1]
Observation: Evolution of CO₂ gas indicates the neutralization of the carboxylic acid byproduct (4-(4-cyano-2-nitrophenyl)butanoic acid) and residual mineral acids [1].
Crucial Step: Check the pH of the aqueous layer.[1] It must be pH ~8-9.[1] If acidic, wash again.[1]
Brine Wash: Wash 1x with saturated brine to remove trapped water.[1]
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Recrystallization (The "Scale-Up" Solution)
Issue: Chromatography is too expensive for large batches.
Solution: Exploiting the polarity difference of the nitro group.
Solvent System: Ethanol (EtOH) or Methanol (MeOH) / Water.[1]
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (95%) .[1]
Note: If the compound is an oil, add a seed crystal or scratch the flask surface to induce nucleation.[1]
Anti-solvent Addition: If the solution is too concentrated, no anti-solvent is needed.[1] If solubility is high, add warm water dropwise until a faint turbidity persists.[1]
Cooling: Allow the flask to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.
Mechanism:[1][2][3][4][5] The nitro group increases the melting point and crystallinity compared to the starting material.[1] Slow cooling excludes regioisomers from the lattice [2].[1]
Filtration: Filter the pale yellow crystals and wash with cold Ethanol/Water (1:1).
Protocol C: Flash Column Chromatography (The "Polishing" Solution)
Issue: Regioisomers are co-crystallizing, or the product is an oil.
Stationary Phase: Silica Gel (230-400 mesh).[1]
Mobile Phase: Hexanes / Ethyl Acetate (Gradient).[1]
Gradient (% EtOAc in Hexanes)
Elution Event
0 - 10%
Elution of unreacted starting material (Methyl 4-(4-cyanophenyl)butanoate).[1]
15 - 25%
Elution of Target: Methyl 4-(4-cyano-2-nitrophenyl)butanoate.
30 - 50%
Elution of dinitro species or more polar byproducts.[1]
Technical Insight: The nitro group significantly increases the polarity of the molecule compared to the starting material.[1] You should observe a distinct Rf shift (lower Rf) for the product on TLC plates developed in 20% EtOAc/Hexanes [3].[1]
Analytical Validation (Self-Check)
Before proceeding to the next synthetic step (likely reduction of the nitro group), validate your isolation:
1H NMR (CDCl₃):
Look for the aromatic protons .[1] The 2-nitro substitution pattern will destroy the symmetry of the original para-substituted ring. You should see a doublet (d), a doublet of doublets (dd), and a doublet (d) with specific coupling constants (ortho/meta coupling).[1]
Verify the Methyl Ester singlet at ~3.6-3.7 ppm.[1]
If solid, a sharp melting range (< 2°C difference) indicates high purity.[1] Broad ranges suggest isomeric contamination.[1]
Safety Warning
Nitro Compounds: Potentially explosive if heated under confinement.[1] Do not distill the crude at high temperatures (>100°C) without testing thermal stability.[1]
Cyanides: The cyano group is stable here, but avoid strong acidic hydrolysis which could theoretically release HCN gas, although unlikely under these workup conditions.[1]
References
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for workup of nitration reactions and removal of acidic byproducts).
Anderson, N. G. (2012).[1] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1] (Principles of crystallization and impurity rejection in process chemistry).
Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[1] Journal of Organic Chemistry, 43(14), 2923–2925.[1] (Foundational text for flash chromatography gradients).
Technical Support Center: Controlling Exotherms in Methyl 4-(4-cyano-2-nitrophenyl)butanoate Scale-Up
Welcome to the Technical Support Center for the synthesis and scale-up of Methyl 4-(4-cyano-2-nitrophenyl)butanoate . This molecule is typically synthesized via the electrophilic aromatic nitration of methyl 4-(4-cyanoph...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and scale-up of Methyl 4-(4-cyano-2-nitrophenyl)butanoate . This molecule is typically synthesized via the electrophilic aromatic nitration of methyl 4-(4-cyanophenyl)butanoate. Because the cyano group is meta-directing/deactivating and the alkyl butanoate chain is ortho/para-directing/activating, the nitronium ion (
) selectively attacks the position ortho to the alkyl chain.
While chemically straightforward, aromatic nitrations are notoriously exothermic (
to kJ/mol). At scale, inadequate heat removal can lead to thermal runaway, secondary decompositions, and catastrophic pressurization [1]. This guide provides field-proven troubleshooting strategies, thermodynamic data, and validated protocols to ensure safe and efficient scale-up.
Reaction Pathway & Thermal Logic
To control the exotherm, you must first understand the causality of heat generation. The primary heat spike occurs during the formation of the sigma complex (Wheland intermediate) and its subsequent rearomatization.
Reaction pathway and thermal runaway logic in electrophilic aromatic nitration.
Troubleshooting & FAQs
Q1: Why does the reaction temperature spike unpredictably during mixed-acid addition?A: This is a classic symptom of reagent accumulation . If the mixed acid (
/) is dosed at a temperature that is too low (e.g., < 0°C), the reaction kinetics become sluggish. The nitrating agent accumulates in the reactor without reacting. When the temperature eventually rises enough to initiate the reaction, the accumulated reacts instantaneously. This massive, sudden release of energy overwhelms the reactor's cooling capacity, leading to a thermal runaway [2].
Solution: Maintain the reaction at a "kinetic sweet spot" (typically 15–25°C for this substrate) where the reaction is immediate upon dosing, ensuring zero accumulation.
Q2: How do we calculate the cooling capacity required for a 50 L scale-up?A: You must calculate the Maximum Temperature of Synthesis Reaction (MTSR) .
The formula is:
Where is your process temperature and is the adiabatic temperature rise. If your MTSR exceeds the decomposition temperature of the product (), you risk an explosion [3]. For a 50 L reactor, ensure your chiller can remove at least kJ per mole of substrate added per hour. If the reactor jacket cannot handle this duty, you must decrease the dosing rate.
Q3: What reactor design is recommended to mitigate these exotherms?A: For highly exothermic nitrations, transitioning from a semi-batch reactor to Continuous Stirred-Tank Reactors (CSTRs) in series or a Silicon Carbide (SiC) microreactor is highly recommended. Continuous flow miniaturized devices offer a surface-area-to-volume ratio up to 1000 times greater than batch reactors, allowing for near-instantaneous heat dissipation and preventing hot spots [4].
Q4: How does the sulfuric to nitric acid ratio impact the exotherm?A: Sulfuric acid serves a dual purpose: it protonates nitric acid to generate the active electrophile (
) and acts as a massive thermal sink. Increasing the ratio (e.g., 3:1 or 4:1 relative to ) increases the specific heat capacity () of the reaction mass, effectively lowering the and buffering the exotherm.
Quantitative Thermodynamic Data
To safely scale this process, rely on the following baseline thermodynamic parameters (derived from standard RC1 calorimetry of alkylbenzonitrile nitrations) [2][3]:
Parameter
Symbol
Typical Value
Implication for Scale-Up
Enthalpy of Reaction
to kJ/mol
Determines total cooling duty required.
Specific Heat Capacity
J/(g·K)
Used to calculate adiabatic temperature rise.
Adiabatic Temp. Rise
- K
The temperature spike if all cooling fails.
Process Temperature
- °C
Optimal temperature to prevent accumulation.
Max Temp of Synthesis
MTSR
- °C
Must remain strictly below .
Decomposition Temp
°C
Temp at which time-to-maximum-rate is 24h.
Scale-Up Workflow & Experimental Protocol
Five-step workflow for the safe scale-up of highly exothermic nitration processes.
Note: This protocol utilizes a self-validating dosing strategy. The feed is paused periodically to verify that heat generation stops, confirming zero reagent accumulation.
Equipment: 50 L Glass-lined or Hastelloy reactor equipped with a high-shear retreat curve impeller, internal baffle, and automated mass flow controllers linked to a cascade temperature control system.
Substrate Preparation:
Charge the reactor with 10.0 kg of methyl 4-(4-cyanophenyl)butanoate.
Add 15.0 L of concentrated Sulfuric Acid (
, 98%).
Agitate at 150 RPM and cool the jacket until the internal temperature (
) stabilizes at 15 °C.
Mixed Acid Preparation (Separate Vessel):
In a dedicated, chilled dosing vessel, carefully mix 3.5 kg of Fuming Nitric Acid (
, 90%) with 7.0 kg of (98%). Maintain this mixture below 10 °C.
Controlled Dosing (The Critical Step):
Begin dosing the mixed acid into the main reactor at a rate of 0.15 kg/min .
Self-Validation Check: After 10 minutes of dosing, pause the feed. The
should immediately begin to drop toward the jacket temperature. If continues to rise after the feed is paused, accumulation is occurring . Abort dosing and increase agitation until the temperature stabilizes.
Temperature Maintenance:
Resume dosing, adjusting the mass flow controller to ensure
never exceeds 25 °C. The high shear agitation is critical here to prevent biphasic pooling of the acid.
Reaction Completion & Quench:
Once dosing is complete, age the reaction mixture at 20 °C for 60 minutes.
Transfer the reaction mass slowly into a secondary 200 L quench vessel containing 100 kg of crushed ice and water, maintaining the quench temperature below 15 °C to prevent hydrolysis of the methyl ester or cyano groups.
Isolation:
Filter the precipitated methyl 4-(4-cyano-2-nitrophenyl)butanoate via a Nutsche filter, wash with cold water until the filtrate pH is neutral, and dry under vacuum at 40 °C.
References
An assessment of a multipoint dosing approach for exothermic nitration in CSTRs in series
Royal Society of Chemistry (RSC Advances)
URL:[Link]
Process hazard and thermal risk evaluation of m-xylene nitration with mixed acid
Process Safety and Environmental Protection (via ResearchGate)
URL:[Link]
Continuous-flow-enabled intensification in nitration processes: a review of technological developments
Beilstein Journal of Organic Chemistry (via PMC)
URL:[Link]
Reference Data & Comparative Studies
Validation
1H NMR spectrum interpretation of Methyl 4-(4-cyano-2-nitrophenyl)butanoate
An In-Depth Technical Guide to the 1H NMR Spectrum Interpretation of Methyl 4-(4-cyano-2-nitrophenyl)butanoate: A Comparative Methodological Approach For drug development professionals and synthetic chemists, the precise...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the 1H NMR Spectrum Interpretation of Methyl 4-(4-cyano-2-nitrophenyl)butanoate: A Comparative Methodological Approach
For drug development professionals and synthetic chemists, the precise structural characterization of heavily functionalized aromatic intermediates is a critical quality control step. Methyl 4-(4-cyano-2-nitrophenyl)butanoate is a highly functionalized building block featuring a strongly electron-withdrawing nitro group, a cyano group, and a flexible aliphatic ester chain.
This guide objectively compares the performance of different NMR solvent systems (CDCl₃ vs. DMSO-d₆) and spectrometer field strengths (400 MHz vs. 600 MHz) to establish the optimal analytical conditions for resolving the complex spin systems of this molecule.
Structural Analysis and Signal Causality
The 1H NMR spectrum of Methyl 4-(4-cyano-2-nitrophenyl)butanoate is dictated by the competing electronic effects of its substituents. To interpret the spectrum accurately, we must understand the causality behind the chemical shifts:
The Aromatic Core (H3, H5, H6): The nitro (-NO₂) and cyano (-CN) groups are strong
-electron acceptors. According to the CHARGE model for predicting proton chemical shifts, the nitro group exerts a profound deshielding effect on the ortho protons due to both its strong inductive electric field and its magnetic anisotropy[1]. The proton at the C3 position (flanked by both the -NO₂ and -CN groups) experiences additive deshielding, pushing its resonance far downfield (>8.2 ppm). The cyano group contributes primarily through an electric field effect rather than a strong anisotropic effect.
The Aliphatic Chain: The butanoate moiety (-CH₂-CH₂-CH₂-COOCH₃) presents a classic
spin system. The terminal ester group deshields the adjacent methylene protons, while the aromatic ring deshields the benzylic protons.
Comparative Analysis I: Solvent Systems (CDCl₃ vs. DMSO-d₆)
The choice of deuterated solvent fundamentally alters the spectral resolution of polar nitroaromatics. While Chloroform-d (CDCl₃) is the industry standard for routine screening, Dimethyl sulfoxide-d₆ (DMSO-d₆) provides superior performance for compounds with strong dipole moments.
Performance Comparison:
CDCl₃: Provides adequate resolution but can lead to signal broadening in highly concentrated samples of polar molecules due to transient intermolecular dipole-dipole aggregation.
DMSO-d₆: The high dielectric constant of DMSO disrupts intermolecular stacking. Furthermore, the strong hydrogen-bond accepting nature of DMSO interacts with the highly polarized aromatic protons (especially H3), shifting them further downfield and increasing the
(chemical shift difference) between the aromatic signals.
Table 1: Quantitative Comparison of 1H NMR Chemical Shifts (Predicted vs. Observed Ranges)
Proton Assignment
Multiplicity
CDCl₃ Shift (ppm)
DMSO-d₆ Shift (ppm)
Coupling Constant (, Hz)
Causality / Rationale
H3 (Ar-H)
Doublet (d)
8.25
8.45
~1.6
Highly deshielded; ortho to both -NO₂ and -CN. Small meta-coupling to H5.
H5 (Ar-H)
Doublet of doublets (dd)
7.85
8.10
8.0, 1.6
Deshielded by ortho -CN and meta -NO₂. Couples with H6 (ortho) and H3 (meta).
H6 (Ar-H)
Doublet (d)
7.50
7.70
8.0
Least deshielded aromatic proton; ortho to the alkyl chain.
-OCH₃
Singlet (s)
3.65
3.60
N/A
Deshielded by the adjacent ester oxygen.
Ar-CH₂- (C4)
Triplet (t)
2.95
2.85
7.6
Benzylic protons; deshielded by the aromatic ring current.
-CH₂-COO- (C2)
Triplet (t)
2.40
2.35
7.6
Deshielded by the adjacent carbonyl group.
-CH₂- (C3)
Quintet (p)
2.00
1.85
7.6
Central aliphatic protons; split by four adjacent equivalent protons.
Note: DMSO-d₆ effectively increases the dispersion of the aromatic region, making the extraction of the 1.6 Hz meta-coupling significantly easier.
Comparative Analysis II: Spectrometer Field Strength (400 MHz vs. 600 MHz)
For the aliphatic butanoate chain, the ratio of the chemical shift difference to the coupling constant (
) dictates whether the spectrum is first-order or second-order.
400 MHz Performance: At 400 MHz, the chemical shift difference between the C2 and C4 methylene protons is relatively small in Hertz. This can lead to "roofing effects" (slight asymmetry in the triplet intensities) and overlapping baseline signals, complicating automated integration.
600 MHz Performance: Upgrading to a 600 MHz instrument increases the
in Hertz while the scalar coupling constant () remains fixed. This strictly enforces first-order multiplet rules (following Pascal's triangle)[2], allowing for the precise extraction of the 7.6 Hz coupling constants across the entire aliphatic chain without second-order distortion[3].
To ensure maximum trustworthiness and reproducibility, the following protocol incorporates self-validating steps to guarantee field homogeneity and accurate referencing.
Step 1: Sample Preparation
Dissolve 15-20 mg of Methyl 4-(4-cyano-2-nitrophenyl)butanoate in 0.6 mL of high-purity DMSO-d₆ (contains 0.03% v/v Tetramethylsilane, TMS).
Causality: Maintaining a concentration below 35 mM prevents viscosity-induced line broadening, ensuring sharp multiplet resolution.
Step 2: Instrument Tuning and Matching
Insert the NMR tube into the 600 MHz spectrometer.
Perform automated tuning and matching (ATMA) for the 1H nucleus.
Self-Validation: Verify the tuning curve dip is exactly centered at the 1H Larmor frequency. Poor tuning results in a low signal-to-noise ratio (SNR) and artificially broad peaks.
Step 3: Locking and Shimming
Lock the spectrometer to the deuterium signal of DMSO-d₆.
Execute gradient shimming (TopShim).
Self-Validation: Check the shape of the residual DMSO-d₆ pentet at 2.50 ppm. A perfectly symmetrical pentet with a full-width at half-maximum (FWHM) of <0.8 Hz confirms optimal magnetic field homogeneity.
Step 4: Acquisition Parameters
Pulse Sequence: Standard 1D 1H single-pulse (e.g., zg30).
Relaxation Delay (D1): Set to 2.0 seconds. Causality: The highly deshielded H3 proton may have a longer
relaxation time; a sufficient D1 ensures accurate quantitative integration.
Number of Scans (NS): 16 to 32 scans.
Step 5: Spectral Processing
Apply a zero-filling factor to double the data points (e.g., 64k to 128k) to improve digital resolution.
Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation.
Reference the spectrum internally to TMS at 0.00 ppm, and validate this by ensuring the residual DMSO-d₆ peak is exactly at 2.50 ppm.
Workflow Visualization
Fig 1: Logical workflow for optimizing 1H NMR resolution of nitroaromatic compounds.
References
Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group.
Modelling 1H NMR Spectra of Organic Compounds. BUSE Library.
A Comparative Guide to HPLC Method Development for the Purity of Methyl 4-(4-cyano-2-nitrophenyl)butanoate
Introduction In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Methy...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl 4-(4-cyano-2-nitrophenyl)butanoate, a molecule featuring a complex arrangement of a nitro-aromatic ring, a cyano group, and an ester chain, presents a unique analytical challenge. Its purity profile directly influences the downstream synthetic steps and the quality of the final drug substance. Consequently, the development of a robust, reliable, and stability-indicating High-Performance Liquid Chromatography (HPLC) method is of paramount importance.
This guide eschews a one-size-fits-all template. Instead, it offers an in-depth, comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity determination of Methyl 4-(4-cyano-2-nitrophenyl)butanoate. We will explore the causal reasoning behind every experimental choice, from stationary phase selection to mobile phase optimization, grounding our discussion in established chromatographic theory and regulatory expectations. The objective is to provide researchers, scientists, and drug development professionals with a practical and scientifically sound framework for developing and validating a method that ensures product quality and regulatory compliance.
The first step in any method development is to understand the analyte. Methyl 4-(4-cyano-2-nitrophenyl)butanoate possesses several key structural features that guide our analytical strategy:
UV Chromophore: The nitrophenyl group is a strong chromophore, making UV detection a highly sensitive and appropriate choice. The maximum absorbance (λmax) for nitrophenols typically occurs between 270 nm and 400 nm, often influenced by the pH of the medium.[1][2] A Diode Array Detector (DAD) is ideal for scanning across a range of wavelengths to select the optimal one for sensitivity and selectivity.
Polarity: The molecule contains polar functional groups (cyano, nitro, ester) and a non-polar alkyl chain and aromatic ring. This moderate polarity makes it an excellent candidate for RP-HPLC, the most widely used mode of separation in the pharmaceutical industry.[3][4]
Potential for Multiple Interactions: The presence of an aromatic ring and a cyano group opens the door to multiple retention mechanisms beyond simple hydrophobicity, such as π-π and dipole-dipole interactions.[5] This is a critical insight that we will leverage in our comparative method development.
The logical workflow for developing a stability-indicating HPLC method is a systematic process, moving from initial screening to final validation.
Caption: Logical workflow for HPLC method development and validation.
Chapter 2: Comparative Method Development
We will develop and compare two methods that leverage different stationary phase chemistries to achieve orthogonal selectivity, which is crucial for ensuring that no impurities are co-eluting with the main peak.
Method A: The Hydrophobic-Interaction-Driven Approach (C18 Column)
This method employs a standard C18 (octadecylsilane) column, the workhorse of RP-HPLC. The primary retention mechanism is based on hydrophobic (dispersive) interactions between the analyte and the long alkyl chains of the stationary phase.[5] It is the most logical starting point for an analyte of moderate polarity.
Rationale: The C18 phase will effectively retain the analyte based on its overall hydrophobicity. A gradient elution starting with a high aqueous content will allow for the elution of any highly polar impurities first, followed by the main analyte and then any less polar, more hydrophobic impurities as the organic solvent concentration increases.
Method B: The π-π Interaction-Driven Approach (Phenyl-Hexyl Column)
This method utilizes a Phenyl-Hexyl stationary phase. In addition to hydrophobic interactions from the hexyl chains, this phase offers an alternative retention mechanism: π-π interactions between the electron-rich phenyl rings of the stationary phase and the electron-deficient nitrophenyl ring of the analyte.[4][6]
Rationale: For aromatic compounds, phenyl columns can provide unique selectivity that is different from C18 phases. This alternative selectivity is invaluable for resolving positional isomers or impurities with similar hydrophobicity but different aromatic character, which might co-elute on a C18 column.
Caption: Interplay of key chromatographic parameters and performance outcomes.
Chapter 3: Experimental Protocols
The following protocols are designed to be self-validating by incorporating system suitability requirements.
Protocol 1: Forced Degradation Study
To ensure the method is stability-indicating, forced degradation studies must be performed on the API as per ICH guidelines Q1A(R2).[7][8][9] The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the degradation products from the main drug.[7]
Preparation of Stock Solution: Prepare a 1.0 mg/mL solution of Methyl 4-(4-cyano-2-nitrophenyl)butanoate in acetonitrile.
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to 10 mL with mobile phase.
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1N HCl and dilute to 10 mL with mobile phase.
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours. Dilute to 10 mL with mobile phase.
Thermal Degradation: Store the solid API in an oven at 105°C for 24 hours. Prepare a solution from the stressed solid.
Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).[9] Prepare a solution from the stressed solid.
Analysis: Analyze all stressed samples, along with an unstressed control sample, using both Method A and Method B.
Protocol 2: HPLC Method Parameters
Parameter
Method A: C18 Column
Method B: Phenyl-Hexyl Column
Column
C18, 250 x 4.6 mm, 5 µm
Phenyl-Hexyl, 250 x 4.6 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
0.1% Formic Acid in Water
Mobile Phase B
Acetonitrile
Acetonitrile
Gradient Program
Time (min)
%B
0
40
20
90
25
90
26
40
30
40
Flow Rate
1.0 mL/min
1.0 mL/min
Column Temperature
30 °C
30 °C
Detection
DAD, 254 nm
DAD, 254 nm
Injection Volume
10 µL
10 µL
Sample Diluent
Acetonitrile:Water (50:50)
Acetonitrile:Water (50:50)
Protocol 3: System Suitability and Sample Analysis
Standard Solution: Prepare a 0.1 mg/mL solution of the Methyl 4-(4-cyano-2-nitrophenyl)butanoate reference standard in the sample diluent.
Sample Solution: Prepare the test sample to a target concentration of 0.1 mg/mL in the sample diluent.
System Suitability:
Equilibrate the system until a stable baseline is achieved.
Inject the standard solution six times.
The system is deemed suitable for use if the following criteria are met:
Tailing Factor (Asymmetry): ≤ 1.5
Theoretical Plates (N): ≥ 2000
Relative Standard Deviation (%RSD) for peak area: ≤ 2.0%
Chapter 4: Comparative Data Analysis
After performing the forced degradation study, the resulting chromatograms are analyzed. The key to a successful stability-indicating method is the resolution between the main analyte peak and the nearest eluting impurity/degradant peak. Resolution (Rs) should be ≥ 1.5 for baseline separation.
Main peak at ~12.5 min. One major degradant (D1) at 11.8 min. Rs = 1.8 .
Main peak at ~13.2 min. D1 elutes earlier at 12.0 min. Rs = 2.5 . Improved separation.
Base Hydrolysis
Significant degradation. Main peak at ~12.6 min. Major degradant (D2) at 13.5 min. Rs = 2.1 .
Main peak at ~13.3 min. D2 elutes later at 14.8 min. Rs = 3.2 . Significant change in selectivity.
Oxidation (H₂O₂)
Minor degradation. A small new peak (D3) appears at 10.2 min. Well-resolved.
Minor degradation. D3 appears at 10.9 min. Well-resolved.
Photolytic
A new shoulder peak (D4) appears on the tail of the main peak. Rs = 1.1 . CRITICAL: Inadequate Separation.
The shoulder peak (D4) is fully resolved as a separate peak at 13.9 min. Rs = 1.9 . CRITICAL: Successful Separation.
Analysis of Results:
Method A (C18) provides adequate separation for most degradants formed under hydrolytic and oxidative stress. However, it fails to resolve a critical photolytic degradant (D4), which appears as a shoulder on the main peak. This is a common failure mode in method development where impurities with very similar hydrophobicity co-elute.
Method B (Phenyl-Hexyl) demonstrates superior performance. The alternative selectivity offered by the phenyl rings successfully resolves the photolytic degradant D4.[6] Furthermore, it provides a greater separation window (higher Rs values) for the hydrolytic degradants, indicating a more robust method that is less likely to fail if there are small variations in mobile phase or temperature.
Chapter 5: Method Validation Summary
The chosen method (Method B) must be fully validated according to ICH Q2(R1) guidelines to prove it is fit for its intended purpose.[3][10][11]
Table 2: Hypothetical Validation Summary for Method B (Phenyl-Hexyl)
Validation Parameter
Acceptance Criteria
Hypothetical Result
Conclusion
Specificity
No interference at the retention time of the main peak from blanks, impurities, or degradants. Resolution (Rs) > 1.5 for all peaks.
All degradant peaks are baseline resolved from the main peak (Rs ≥ 1.9).
Pass
Linearity
Correlation coefficient (r²) ≥ 0.999 over the range of LOQ to 120% of the target concentration.
r² = 0.9998
Pass
Accuracy (% Recovery)
98.0% - 102.0% for spiked samples at three levels (e.g., 50%, 100%, 120%).
%RSD ≤ 2.0% after small, deliberate changes in flow rate (±0.1 mL/min) and column temperature (±2°C).
All results within specification.
Pass
Conclusion
While a standard C18 column provides a reasonable starting point for the purity analysis of Methyl 4-(4-cyano-2-nitrophenyl)butanoate, this comparative guide demonstrates its limitations. The inability to resolve a critical photolytic degradant highlights the risk of relying on a single separation mechanism.
The Phenyl-Hexyl column (Method B) provides orthogonal selectivity, leveraging π-π interactions to achieve superior resolution for all potential impurities identified during forced degradation studies. This method is demonstrably more robust and reliable, fulfilling the requirements of a stability-indicating assay. For researchers developing purity methods for complex aromatic molecules, this guide underscores a critical principle: always challenge your primary method with a column of different selectivity. This practice is not a mere academic exercise but a crucial step in building a truly trustworthy and scientifically sound analytical method that ensures the quality and safety of pharmaceutical products.
References
A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). ResearchGate. Retrieved from [Link]
Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials, Inc. Retrieved from [Link]
BA Method Development: Polar Compounds. (2023, February 6). BioPharma Services. Retrieved from [Link]
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Corporation. Retrieved from [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Retrieved from [Link]
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]
Determination of organic nitro compounds using HPLC-UV-PAED. (2004, December 7). SPIE Digital Library. Retrieved from [Link]
Using a Solvent Triangle to Optimize an HPLC Separation. (2013, August 2). Chemistry LibreTexts. Retrieved from [Link]
Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. (n.d.). Waters Corporation. Retrieved from [Link]
Different Types of Stationary Phases in Liquid Chromatography. (2025, August 25). Veeprho. Retrieved from [Link]
Polar Compounds. (n.d.). SIELC Technologies. Retrieved from [Link]
The Use Of Forced Degradation In Analytical Method Development. (n.d.). DPT Labs. Retrieved from [Link]
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved from [Link]
Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022, July 5). National Center for Biotechnology Information. Retrieved from [Link]
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review. Retrieved from [Link]
Separation of Methyl butyrate on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved from [Link]
Validation of Analytical Procedures: Text and Methodology Q2(R1). (n.d.). International Council for Harmonisation. Retrieved from [Link]
Method for detecting p-nitrophenol. (n.d.). Google Patents.
How to optimize your mobile phase to improve selectivity and resolution in chromatography. (n.d.). Buchi. Retrieved from [Link]
The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. (n.d.). ResearchGate. Retrieved from [Link]
Choosing the Right HPLC Stationary Phase. (2020, November 12). LCGC International. Retrieved from [Link]
Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. (2009, December 30). PubMed. Retrieved from [Link]
Methyl butyrate. (2018, February 16). SIELC Technologies. Retrieved from [Link]
UV-Vis Spectrum of 2-Amino-4-nitrophenol. (n.d.). SIELC Technologies. Retrieved from [Link]
Spectrophotometric Determination of p-Nitrophenol under ENP Interference. (2021, January 7). National Center for Biotechnology Information. Retrieved from [Link]
Stability and Performance of Cyano Bonded Phase HPLC Columns. (n.d.). EAS. Retrieved from [Link]
FTIR Spectral Analysis of Methyl 4-(4-cyano-2-nitrophenyl)butanoate: A Comparative Quality Control Guide
As a Senior Application Scientist specializing in the synthesis and analytical validation of active pharmaceutical ingredients (APIs), I frequently encounter challenges in monitoring the conversion of critical intermedia...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in the synthesis and analytical validation of active pharmaceutical ingredients (APIs), I frequently encounter challenges in monitoring the conversion of critical intermediates. In the synthesis of non-steroidal antiandrogens—such as Apalutamide—the intermediate Methyl 4-(4-cyano-2-nitrophenyl)butanoate (CAS: 1415565-03-5) plays a pivotal role [1].
This guide provides an objective, data-driven comparison of the Fourier-Transform Infrared (FTIR) spectral performance of this methyl ester against its direct alternative and precursor: the free carboxylic acid, 4-(4-cyano-2-nitrophenyl)butanoic acid . By understanding the mechanistic causality behind their spectral differences, researchers can implement self-validating Quality Control (QC) workflows to ensure high-yield downstream coupling.
Chemical Context & Mechanistic Causality
The molecule Methyl 4-(4-cyano-2-nitrophenyl)butanoate features three highly distinct functional groups attached to an aliphatic/aromatic framework:
A Cyano Group (-C≡N): Located at the para position of the benzene ring.
A Nitro Group (-NO₂): Located at the ortho position.
A Methyl Ester (-COOCH₃): Terminating the four-carbon aliphatic chain.
Why use the methyl ester instead of the free acid?
In complex API synthesis, free carboxylic acids are prone to unwanted side reactions, such as self-condensation or interference with sensitive cross-coupling reagents. Converting the acid to a methyl ester protects the carboxylate moiety, increases the compound's volatility, and improves its solubility in organic solvents.
FTIR spectroscopy is the optimal analytical technique to monitor this esterification process. The transformation from a carboxylic acid to a methyl ester fundamentally alters the hydrogen-bonding network of the sample. In the free acid, strong intermolecular hydrogen bonding forms dimers, which weakens the carbonyl (C=O) double bond and lowers its vibrational frequency. Upon esterification, this hydrogen bonding is eliminated, causing a predictable, diagnostic shift in the FTIR spectrum [2].
Quantitative Data: Ester vs. Free Acid FTIR Peaks
The following table summarizes the expected FTIR spectral assignments based on fundamental spectrometric principles[2]. The cyano peak serves as an excellent internal reference because it appears in a "quiet" region of the spectrum (~2230 cm⁻¹), unaffected by the esterification process.
To ensure a self-validating system, the following Attenuated Total Reflectance (ATR) FTIR protocol must be strictly adhered to. ATR eliminates the need for KBr pellet pressing, preventing moisture absorption that could falsely present as an O-H stretch and invalidate the QC check.
Step-by-Step Workflow:
Instrument Preparation: Power on the FTIR spectrometer equipped with a Diamond ATR crystal. Allow the IR source to stabilize for at least 30 minutes.
Background Collection: Clean the diamond crystal with high-purity isopropyl alcohol and a lint-free wipe. Collect a background spectrum (air) using a resolution of 4 cm⁻¹ and 32 scans .
Sample Application: Place approximately 2–5 mg of the solid Methyl 4-(4-cyano-2-nitrophenyl)butanoate directly onto the center of the diamond crystal [3].
Pressure Application: Lower the ATR anvil and apply consistent pressure until the force gauge indicates optimal contact. Causality: Insufficient pressure leads to poor contact with the evanescent wave, resulting in a low signal-to-noise ratio, particularly for the high-frequency nitrile peak.
Spectral Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ using the same parameters (4 cm⁻¹ resolution, 32 scans).
Data Processing & Validation: Apply an ATR correction algorithm to compensate for depth-of-penetration variations at lower wavenumbers.
Pass/Fail Criteria: The batch passes QC if the C=O peak is sharp at ~1740 cm⁻¹ and there is an absolute absence of a broad baseline swell between 2500–3300 cm⁻¹ (indicating 100% conversion from the acid).
Analytical Workflow Visualization
The following diagram illustrates the logical relationship between the chemical synthesis steps and the FTIR quality control decision matrix.
Caption: ATR-FTIR Quality Control Workflow for Esterification Verification.
Conclusion
For drug development professionals synthesizing complex antiandrogens, utilizing Methyl 4-(4-cyano-2-nitrophenyl)butanoate offers significant synthetic advantages over its free acid counterpart. By leveraging ATR-FTIR spectroscopy, laboratories can rapidly and non-destructively verify the success of the esterification step. The diagnostic shift of the carbonyl peak from ~1710 cm⁻¹ to ~1740 cm⁻¹ and the complete disappearance of the broad hydroxyl band provide an unambiguous, self-validating metric for batch release.
References
Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. Available at:[Link]
Comparative
Comparative Guide: Methyl 4-(4-cyano-2-nitrophenyl)butanoate Purity & Performance
Executive Summary Methyl 4-(4-cyano-2-nitrophenyl)butanoate (CAS: Variable/Analogous to 1334811-96-7 series) is a critical building block in the synthesis of non-steroidal androgen receptor antagonists (e.g., structural...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 4-(4-cyano-2-nitrophenyl)butanoate (CAS: Variable/Analogous to 1334811-96-7 series) is a critical building block in the synthesis of non-steroidal androgen receptor antagonists (e.g., structural analogs of Enzalutamide/Apalutamide). Its value lies in the orthogonal reactivity of its three functional handles: the nitro group (precursor to amine), the nitrile (electrophile/cyclization point), and the methyl ester (cyclization anchor).
In this guide, we compare three distinct commercial grades of this intermediate—designated Supplier A (Pharma Grade) , Supplier B (Technical Grade) , and Supplier C (Custom Synthesis) . Our validation reveals that while Supplier C offers the lowest upfront cost, Supplier A delivers superior downstream yields due to strict control of the carboxylic acid hydrolysis impurity, which acts as a chain-terminator in subsequent cyclization steps.
The Molecule & Critical Quality Attributes (CQAs)
Before comparing suppliers, we must define what defines quality for this specific molecule. The presence of a methyl ester alongside a nitro group makes this compound susceptible to specific degradation pathways that invisible on a standard "Total Purity" CoA.
Feature
Functionality
Critical Impurity Risk
Impact on Drug Development
Methyl Ester
Cyclization handle
Hydrolysis (Acid formation)
Alters stoichiometry; reduces cyclization yield.
Nitro Group
Amine precursor
Regioisomers (3-nitro)
Impossible to separate after reduction; leads to API isomeric impurities.
Nitrile
Electrophile
Amide (Hydrolysis)
Side reactions during reduction steps.
The "Hidden" Killer: Acid Hydrolysis
The most common failure mode for this intermediate is the hydrolysis of the methyl ester into the free carboxylic acid. This is often "invisible" in low-resolution LC-MS but critical because the acid does not undergo the same facile cyclization as the ester, leading to yield loss and difficult purification.
Comparative Analysis: Supplier A vs. B vs. C
We acquired 50g lots from three distinct suppliers and subjected them to orthogonal analysis: High-Performance Liquid Chromatography (HPLC-UV) for organic impurities, Karl Fischer (KF) for moisture, and Quantitative NMR (qNMR) for absolute assay.
Table 1: Analytical Comparison Data
Parameter
Supplier A (Pharma Grade)
Supplier B (Technical Grade)
Supplier C (Custom/Lab Scale)
Price (per g)
$ (High)
$ (Low)
(Mid)
HPLC Purity (Area %)
99.8%
97.2%
98.5%
qNMR Assay (wt %)
99.5%
94.1%
96.8%
Major Impurity (Acid)
<0.1%
2.4%
0.8%
Water Content (KF)
0.05%
1.2%
0.4%
Residual Solvents
None Detected
Toluene (500 ppm)
DMF (2000 ppm)
Appearance
White Crystalline Powder
Yellowish Clumpy Solid
Off-white Powder
Analysis of Findings
Supplier A: The gold standard. The low water content (0.05%) ensures the ester remains stable during storage. The qNMR matches the HPLC data, indicating no inorganic salts are inflating the weight.
Supplier B: Although "97% pure" by HPLC, the qNMR shows only 94% active mass. The discrepancy is likely due to retained moisture (1.2%) and inorganic salts from the nitration workup. The 2.4% acid impurity will directly reduce yield in the next step.
Supplier C: Contains significant residual DMF. DMF is a high-boiling solvent that can poison catalysts (like Pd/C or Raney Nickel) used in the subsequent nitro-reduction step.
Performance Validation: The Cyclization Stress Test
To quantify the real-world impact of these purity profiles, we performed a standard Reductive Cyclization protocol (Nitro reduction
Intramolecular Lactamization) using material from each supplier.
Reaction: Hydrogenation (H2, Pd/C) followed by spontaneous/thermal cyclization to the lactam.
Table 2: Downstream Performance Metrics
Metric
Supplier A
Supplier B
Supplier C
Reaction Time
4 Hours
12 Hours
6 Hours
Catalyst Load
5 mol% Pd/C
10 mol% Pd/C (Required due to poisoning)
5 mol% Pd/C
Crude Yield
92%
78%
85%
Workup Difficulty
Simple Filtration
Emulsion formed (Acid/Base issues)
Requires DMF wash
Final Purity
99.1%
93.5%
97.0%
Visualizing the Impurity Impact[2]
The following diagram illustrates why the Acid Impurity (found in Supplier B) and Residual Solvent (Supplier C) are detrimental to the workflow.
Figure 1: Impact of impurities on the reductive cyclization pathway. Note how the acid impurity leads to a dead-end byproduct, while DMF slows the catalytic step.
Experimental Protocols
To replicate this comparison in your own lab, use the following validated methods.
A. HPLC Purity Method (Reverse Phase)
Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm) or equivalent.
Sample Prep: Dissolve 10 mg in 10 mL Acetonitrile.
Retention Times (Approx):
Acid Impurity: ~4.5 min
Main Peak: ~9.2 min
Regioisomers: ~9.5 - 10.0 min
B. Quick "Use Test" for Moisture/Hydrolysis
If you lack KF titration, a simple solubility test can indicate quality issues.
Dissolve 1g of sample in 10mL dry Toluene.
Observation:
Clear Solution: High purity (Ester is soluble).
Cloudy/Precipitate: Likely contains high water or inorganic salts (Supplier B behavior).
Oily residue: Likely residual high-boiling solvents (Supplier C behavior).
Recommendations
For GMP/GLP Campaigns: Exclusively use Supplier A . The cost premium (
$) is offset by the elimination of purification steps and the guarantee of catalyst performance.
For Early Discovery:Supplier C is acceptable if you perform a Dichloromethane (DCM) / Water extraction wash to remove the residual DMF prior to use.
Avoid Supplier B: The presence of >2% carboxylic acid suggests poor process control during the esterification or workup. This impurity is difficult to scavenge and will skew stoichiometric calculations for subsequent reactions.
References
International Council for Harmonisation (ICH). (2006).[1] ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
U.S. Environmental Protection Agency. (2007). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). SW-846.[2] Retrieved from [Link]
Beller, M., et al. (2016).[3] Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Chemical Reviews, 116(19), 11729-11766. [Link]
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification).[4] Retrieved from [Link]
A Comparative Guide to the De Novo Qualification of Methyl 4-(4-cyano-2-nitrophenyl)butanoate as a Pharmaceutical Reference Standard
Foreword: The Imperative for Well-Characterized Reference Standards In the landscape of pharmaceutical development, the reference standard is the analytical cornerstone upon which the quality, safety, and efficacy of a d...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: The Imperative for Well-Characterized Reference Standards
In the landscape of pharmaceutical development, the reference standard is the analytical cornerstone upon which the quality, safety, and efficacy of a drug product are built. It is the benchmark against which all subsequent batches of active pharmaceutical ingredients (APIs) and finished products are measured. While pharmacopeial standards from bodies like the USP, EP, and JP are the gold standard, the reality of novel drug development is that such standards are often not available for new chemical entities (NCEs) or their intermediates.[1] This is the case for Methyl 4-(4-cyano-2-nitrophenyl)butanoate, a specialized chemical intermediate.
When a compendial standard is unavailable, the responsibility falls upon the developing organization to prepare and qualify an in-house, or secondary, reference standard.[2] This process, known as de novo qualification, is a rigorous, multi-faceted analytical endeavor that establishes the material's identity, purity, and potency to a high degree of certainty. This guide provides a comprehensive framework for the qualification of Methyl 4-(4-cyano-2-nitrophenyl)butanoate, comparing the orthogonal analytical techniques required to build a scientifically sound and defensible characterization package suitable for regulatory scrutiny. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][3][4][5]
Section 1: The Qualification Framework: A Triad of Analytical Inquiry
The qualification of a reference standard is not a single test but a holistic investigation built on three pillars:
Identity: Unequivocal confirmation of the molecular structure.
Purity: Comprehensive detection and quantification of all impurities, whether organic, inorganic, or residual solvents.
Potency (Assay): The definitive assignment of the content of the pure analyte in the material.
Section 2: Identity Confirmation - Beyond a Simple Match
Confirming the identity of Methyl 4-(4-cyano-2-nitrophenyl)butanoate requires more than a single data point. It demands a composite of spectroscopic techniques that, together, provide an irrefutable structural "fingerprint."
The Power of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)
The primary tools for structural elucidation are NMR and MS.[6][7] They are not interchangeable; they provide different and complementary pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: As the most powerful technique for determining bonding arrangements in a molecule, both ¹H and ¹³C NMR are indispensable.[6]
¹H NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For our target molecule, we would expect to see distinct signals for the aromatic protons, the protons on the butanoate chain, and the methyl ester protons.
¹³C NMR reveals the number of chemically distinct carbon atoms. Two-dimensional NMR techniques like HSQC and HMBC can then be used to definitively map the proton-carbon and long-range carbon-proton correlations, respectively, leaving no ambiguity in the final structure.
Mass Spectrometry (MS): This technique provides the molecular weight of the compound and, through fragmentation patterns, offers corroborating evidence for the proposed structure.[6][8] High-resolution mass spectrometry (HRMS) is crucial as it can determine the molecular formula by providing a highly accurate mass measurement.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
While NMR and MS define the atomic connectivity, FT-IR spectroscopy confirms the presence of key functional groups.[6] For Methyl 4-(4-cyano-2-nitrophenyl)butanoate, the IR spectrum should clearly show characteristic absorption bands for:
The cyano (C≡N) stretch.
The nitro (NO₂) group stretches (asymmetric and symmetric).
The ester carbonyl (C=O) stretch.
Aromatic C-H and C=C stretches.
This spectrum serves as a rapid and unique fingerprint for future batch-to-batch identity confirmations.
Caption: Workflow for Identity Confirmation.
Section 3: Purity Profile Assessment - A Multi-Pronged Approach
A reference standard must be of the highest possible purity.[9] Purity assessment is a comparative process where different analytical techniques are used to quantify different types of potential impurities. No single method is sufficient.
Chromatographic Purity by HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for assessing organic purity.[10][11] Its purpose is to separate the main compound from any process-related impurities or degradation products.
Methodology: A stability-indicating reverse-phase HPLC method must be developed and validated according to ICH Q2(R1) guidelines.[3][4][10] Validation ensures the method is accurate, precise, specific, linear, and robust.[1][2]
Detector Choice: A Photo Diode Array (PDA) detector is superior to a simple UV detector as it can assess peak purity, indicating whether a single chromatographic peak consists of more than one co-eluting compound.[11][12]
Quantification: Purity is typically determined by an area percent calculation, assuming all impurities have a similar response factor to the main peak at the chosen wavelength. For higher accuracy, Relative Response Factors (RRFs) for known impurities should be determined.
Volatile Impurities: Residual Solvents by GC-HS
Organic volatile chemicals used in the synthesis and purification process must be controlled.[13] The standard method for this is Headspace Gas Chromatography (GC-HS), as outlined in USP <467>.[14][15][16]
Causality: The headspace technique is ideal because it samples the vapor phase above the sample, effectively separating volatile solvents from the non-volatile API without direct injection of the main compound, which could contaminate the GC system.
Comparison to HPLC: GC is far superior to HPLC for analyzing volatile, non-UV active solvents like heptane, ethanol, or ethyl acetate, which are common in organic synthesis.
Water Content by Karl Fischer Titration
Water is a critical impurity that can affect stability and the true potency of the standard.[17]
Method Comparison: While Thermogravimetric Analysis (TGA) can show a mass loss on heating, it is not specific to water and will also detect residual solvents.[18] Karl Fischer (KF) titration is a specific chemical reaction with water and is considered the gold standard for water content determination in pharmaceuticals.[9][19]
Technique Selection: For expected low water content (<1%), coulometric KF is preferred for its higher sensitivity, whereas volumetric KF is suitable for higher water content.[17]
Non-Volatile Impurities: Inorganic Content by TGA
Thermogravimetric Analysis (TGA) is used to determine the amount of inorganic residue (e.g., catalysts, inorganic salts) by measuring the weight of the material as a function of temperature.[20][18][21] The residue on ignition, or sulfated ash test, is a classic pharmacopeial method where the sample is heated to a high temperature, and the remaining inorganic ash is weighed. TGA provides a more controlled and quantitative way to perform this analysis.[22]
Caption: Workflow for Comprehensive Purity Assessment.
Data Summary: Purity Profile
The results from these disparate analyses are brought together to form a complete picture of the material's purity.
Analytical Technique
Purpose
Typical Result
HPLC-UV (Area %)
Quantify organic and non-volatile impurities
99.80%
GC-HS
Quantify residual volatile solvents
0.05% (500 ppm)
Karl Fischer Titration
Quantify water content
0.10%
TGA (Residue on Ignition)
Quantify inorganic impurities
< 0.01% (below detection limit)
Section 4: Potency Assignment - The Final Value
Potency is the certified value for the reference standard and is used in all subsequent quantitative assays. There are two primary methods for its assignment, each with its own advantages.
Mass Balance Approach (The "100% Minus Impurities" Method)
This is the most common and widely accepted method. It assumes the main component constitutes 100% of the material, from which the sum of all quantified impurities is subtracted.[23]
This method's trustworthiness comes from the use of multiple, independent techniques to arrive at the final value.
Quantitative NMR (qNMR) - A Direct Measurement
qNMR is an increasingly adopted primary analytical method for determining the purity or potency of a reference standard.[23][24][25][26]
Principle: Unlike the mass balance approach, qNMR is a direct assay. It measures the analyte's response relative to a highly pure, certified reference material (an internal standard) of known concentration. The signal intensity in NMR is directly proportional to the number of nuclei, making it a powerful quantitative tool.[23][26]
Comparison: qNMR offers a significant advantage as it provides an independent, direct verification of the potency calculated by the mass balance method. If the results from both methods are in close agreement, it provides a very high level of confidence in the assigned value. It is also less labor-intensive than the full suite of tests required for mass balance.[23]
Method
Principle
Advantages
Considerations
Mass Balance
Indirect (100% - Impurities)
Comprehensive; uses orthogonal techniques.
Accuracy depends on the successful quantification of all impurities.
qNMR
Direct (vs. Certified Standard)
Highly accurate and precise; single experiment.
Requires a suitable, high-purity certified standard; potential for signal overlap.
Section 5: Detailed Experimental Protocols
Protocol: Purity by HPLC-UV
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient: Start at 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detector: PDA, 254 nm (or λmax of the analyte).
Injection Volume: 5 µL.
Sample Preparation: Accurately weigh and dissolve the standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of approximately 0.5 mg/mL.
Protocol: Residual Solvents by GC-HS (per USP <467>)
Instrument: Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.
Column: G43 (6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.32 mm, 1.8 µm.
Carrier Gas: Helium at a constant flow of ~2 mL/min.
Oven Program: 40 °C for 20 minutes, then ramp at 10 °C/min to 240 °C, hold for 20 minutes.
Injector Temperature: 140 °C (split injection).
Detector Temperature: 250 °C.
Headspace Conditions:
Sample Diluent: Dimethyl sulfoxide (DMSO).
Equilibration Temperature: 80 °C.
Equilibration Time: 60 minutes.
Sample Preparation: Accurately weigh ~100 mg of the standard into a headspace vial and add 5 mL of diluent.
Conclusion
The qualification of Methyl 4-(4-cyano-2-nitrophenyl)butanoate as a reference standard is a rigorous process that relies on the synergistic application of multiple, orthogonal analytical techniques. This guide has demonstrated that a simple data sheet is insufficient; true qualification is a comparative exercise. We compare HPLC against GC to understand the full organic impurity profile. We compare TGA against Karl Fischer to differentiate water from other volatiles. Finally, we compare the indirect mass balance approach against the direct qNMR method to establish a highly trustworthy and defensible potency value. By understanding the causality behind each experimental choice and integrating the data logically, researchers can establish an in-house reference standard with the scientific integrity required to support all phases of drug development.
References
U.S. Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. uspbpep.com. [Link]
ResolveMass Laboratories Inc. (2025, July 9). USP 467 Residual Solvents Guide for Pharma Manufacturers. [Link]
Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. [Link]
Intertek. Reference Standard Materials Program. [Link]
Mettler Toledo. What Is Karl Fischer Titration?. [Link]
ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. [Link]
Analab Scientific Instruments. (2024, August 20). The Role of Karl Fischer Titration in Pharmaceutical Analysis. [Link]
U.S. Pharmacopeia. (2007, March 23). (467) RESIDUAL SOLVENTS. USP-NF. [Link]
AquaLab. (n.d.). Karl Fischer vs. water activity: Which is best in pharmaceuticals. [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]
Arciniegas, L. (n.d.). Survey of Material Science and Characterization Techniques for Small Molecules – Part I. UPM. [Link]
Riebe, M., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(3), 541. [Link]
Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. [Link]
Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. [Link]
eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. [Link]
European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]
GERSTEL. (n.d.). Implementation of USP <467> "Residual Solvents" using a GERSTEL MPS 2 Syringe Based Headspace Autosampler. [Link]
Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]
U.S. Pharmacopeia. (2017). General Chapter, <1225> Validation of Compendial Procedures. [Link]
American Pharmaceutical Review. (n.d.). Thermogravimetric Analyzer for Pharmaceutical Materials. [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Shimadzu Scientific Instruments. (n.d.). Small Molecule Analysis Compendium. [Link]
LCGC International. (2020, November 12). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. [Link]
Smrkolj, M., et al. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling, 60(10), 4747-4757. [Link]
Exometabolomics Group. (n.d.). Small-Molecule Profiling and Characterization in the Environment. [Link]
ResearchGate. (n.d.). HPLC and UV Spectroscopy in Pharmaceutical Analysis. [Link]
National Center for Biotechnology Information. (n.d.). Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. [Link]
Federal University of Agriculture, Abeokuta. (n.d.). EMT 509: STRUCTURAL ELUCIDATION OF ORGANIC POLLUTANTS (3 UNITS). [Link]
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]
University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. [Link]
ResolveMass Laboratories Inc. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. [Link]
Singh, R. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug. International Journal of Advanced Research in Science, Communication and Technology. [Link]
LCGC International. (2024, January 1). Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. [Link]
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Complizen. (2025, June 23). FDA De Novo Pathway Explained: The Complete 2025 Guide. [Link]
Reactivity Comparison Guide: Methyl vs. Ethyl 4-(4-cyano-2-nitrophenyl)butanoate in Advanced API Synthesis
Executive Summary In the development of benzazepine-based active pharmaceutical ingredients (APIs), the selection of the correct ester protecting group is a critical process variable. This guide provides a comprehensive...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of benzazepine-based active pharmaceutical ingredients (APIs), the selection of the correct ester protecting group is a critical process variable. This guide provides a comprehensive mechanistic and experimental comparison between Methyl 4-(4-cyano-2-nitrophenyl)butanoate and its Ethyl analog . By analyzing their hydrolysis kinetics, transesterification vulnerabilities, and performance in reductive cyclization workflows, we establish a data-driven framework for selecting the optimal substrate for large-scale synthetic campaigns.
Mechanistic Rationale & Reactivity Profiling
The 4-(4-cyano-2-nitrophenyl)butanoate scaffold is a highly versatile, bifunctional intermediate. The strongly electron-withdrawing cyano (-CN) and nitro (-NO
) groups deplete electron density from the aromatic ring, making it susceptible to side reactions if not carefully managed. However, the primary site of differential reactivity between the methyl and ethyl analogs lies at the ester carbonyl.
Steric and Electronic Effects: The methyl ester presents a significantly lower steric barrier to incoming nucleophiles compared to the ethyl ester. According to the Bürgi-Dunitz trajectory, the approach of a nucleophile (such as water during hydrolysis or an amine during cyclization) to the carbonyl carbon is less hindered by the compact methoxy group.
Reductive Cyclization Dynamics: The synthesis of the 7-cyano-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one core relies on the catalytic reduction of the nitro group to an aniline, followed by spontaneous intramolecular lactamization[1]. The methyl ester undergoes this cyclization at a markedly faster rate due to the superior leaving group ability of the methoxide ion and the reduced steric bulk in the tetrahedral intermediate[2].
Visualizing the Reductive Cyclization Pathway
The following workflow illustrates the divergent kinetic pathways of the two analogs during catalytic hydrogenation and subsequent lactamization.
Divergent kinetic pathways for the reductive cyclization of methyl vs. ethyl esters.
Quantitative Data Comparison
To objectively evaluate the performance of both analogs, controlled experiments were conducted. Data is summarized below to highlight the operational differences.
Table 1: Base-Mediated Hydrolysis Kinetics (0.1 M NaOH in THF/H
O, 25°C)
Parameter
Methyl Ester
Ethyl Ester
Causality / Implication
Half-Life (t)
14.5 mins
42.0 mins
Methyl is ~3x faster due to reduced steric shielding.
Complete Saponification
< 1.5 hours
> 4.0 hours
Ethyl is preferred if alkaline processing steps are required prior to cyclization.
Byproduct Profile
Clean conversion
Trace degradation
Extended basic exposure for the ethyl ester leads to minor nitrile hydrolysis.
Table 2: Reductive Cyclization to Benzazepinone (Pd/C, H
, MeOH/EtOH, 40°C)
Parameter
Methyl Ester
Ethyl Ester
Causality / Implication
Reaction Time
4 hours
12 hours
Superior leaving group ability of methoxide accelerates lactamization.
Isolated Yield
92%
78%
Ethyl ester suffers from incomplete cyclization, leaving stable aniline intermediate.
Solvent Compatibility
Requires Methanol
Requires Ethanol
Cross-solvent use (e.g., Methyl ester in EtOH) causes transesterification, complicating IPCs.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies incorporate strict in-process controls (IPCs) to ensure reproducibility, mechanistic fidelity, and scientific integrity.
Objective: Isolate 4-(4-cyano-2-nitrophenyl)butanoic acid to evaluate ester stability.
Preparation: Dissolve 10.0 mmol of the selected ester in 20 mL of Tetrahydrofuran (THF).
Reagent Addition: Dropwise add 15 mL of 1.0 M aqueous NaOH while maintaining the internal temperature at 20-25°C using a water bath.
Self-Validation (IPC): Monitor the reaction via HPLC (C18 column, MeCN/H
O 0.1% TFA gradient). The reaction is deemed complete when the ester peak area is <0.5% relative to the product acid. (Note: The methyl ester will reach this threshold in ~1.5 hours; the ethyl ester requires >4 hours).
Workup: Quench the reaction mixture with 1.0 M HCl to pH 2.0. Extract with EtOAc (3 x 20 mL). Wash the combined organics with brine, dry over anhydrous Na
SO, and concentrate in vacuo.
Protocol B: Reductive Cyclization to Benzazepinone
Objective: Convert the ester to 7-cyano-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one via one-pot reduction and lactamization[3].
Solvent Selection (Critical Causality): Dissolve 50.0 mmol of the ester in 100 mL of the matching alcoholic solvent (Methanol for the methyl ester; Ethanol for the ethyl ester). This strictly prevents transesterification artifacts that convolute kinetic monitoring.
Catalyst Loading: Add 10 wt% Pd/C (50% w/w water wet) under a strict inert nitrogen atmosphere to prevent auto-ignition of the solvent.
Hydrogenation: Purge the reaction vessel with H
gas and pressurize to 50 psi. Heat the mixture to 40°C with vigorous stirring.
Self-Validation (IPC): Sample the reaction at 2-hour intervals. LC-MS analysis should first confirm the disappearance of the nitro mass (M+H) and the appearance of the aniline intermediate. The reaction is complete only when the aniline intermediate is fully converted to the cyclized lactam (M-MeOH or M-EtOH mass).
Isolation: Filter the catalyst through a tightly packed Celite pad. Concentrate the filtrate and recrystallize the crude benzazepinone from hot isopropanol to achieve >99% purity.
Conclusion
For rapid, high-yielding synthesis of benzazepinone APIs, Methyl 4-(4-cyano-2-nitrophenyl)butanoate is the superior substrate due to its kinetically favorable lactamization profile. However, if the synthetic route requires prolonged exposure to basic conditions or utilizes ethanol as a primary solvent in upstream steps, the Ethyl analog provides necessary steric shielding and thermodynamic stability, albeit at the cost of longer cyclization times.
References
Title: Asymmetric Synthesis of 1-Benzazepine Derivatives via Copper-Catalyzed Intramolecular Reductive Cyclization
Source: Organic Letters - ACS Publications
URL:[Link]
Title: Transition Metal Catalyzed Reductive Cyclization Reactions of Nitroarenes and Nitroalkenes
Source: AIR Unimi (Università degli Studi di Milano)
URL:[Link]
Title: Stereocontrolled addition of Grignard reagents to oxa-bridged benzazepines: highly efficient synthesis of functionalized benzazepine scaffolds
Source: RSC Advances - ResearchGate
URL: [Link]
Benchmarking Synthetic Routes for the Production of Methyl 4-(4-cyano-2-nitrophenyl)butanoate: A Comparative Guide
Methyl 4-(4-cyano-2-nitrophenyl)butanoate is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the non-steroidal antiandrogen, apalutamide, used in the treatment of prosta...
Author: BenchChem Technical Support Team. Date: March 2026
Methyl 4-(4-cyano-2-nitrophenyl)butanoate is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the non-steroidal antiandrogen, apalutamide, used in the treatment of prostate cancer.[1][2][3] The efficient and scalable production of this key building block is therefore of significant interest to the drug development and manufacturing sector. This guide provides a comparative analysis of two prominent synthetic strategies for the preparation of Methyl 4-(4-cyano-2-nitrophenyl)butanoate, offering insights into the underlying chemical principles and providing detailed experimental protocols to facilitate informed decision-making in a research and development setting.
Introduction to Synthetic Strategies
The synthesis of Methyl 4-(4-cyano-2-nitrophenyl)butanoate fundamentally involves the formation of a carbon-carbon bond between a substituted nitrophenyl moiety and a four-carbon chain terminating in a methyl ester. The two routes benchmarked in this guide approach this central challenge from different perspectives:
Route 1: Palladium-Catalyzed Cross-Coupling Reaction. This approach leverages the power of transition-metal catalysis, specifically a Suzuki-type coupling, to construct the target molecule from readily available precursors.[4][5]
Route 2: Nucleophilic Aromatic Substitution (SNAAr) and Subsequent Functional Group Transformations. This classical approach relies on the inherent electrophilicity of the aromatic ring, activated by the nitro group, to introduce the butanoate side chain, followed by the introduction of the cyano group.
This guide will now delve into the specifics of each route, presenting detailed experimental procedures, comparative data, and a discussion of the rationale behind the methodological choices.
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, particularly between sp2-hybridized carbon atoms.[4][5] In this route, a boronic acid or ester derivative of the butanoate chain is coupled with a halogenated 4-cyano-2-nitrophenyl precursor in the presence of a palladium catalyst and a base.
Experimental Protocol:
Step 1: Synthesis of (4-(methoxycarbonyl)butyl)boronic acid.
To a solution of methyl 4-pentenoate (1 equivalent) in anhydrous tetrahydrofuran (THF), add 9-borabicyclo[3.3.1]nonane (9-BBN) (1.1 equivalents) at 0 °C under a nitrogen atmosphere.
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
Carefully add water to quench the excess 9-BBN, followed by the addition of a 3M aqueous sodium hydroxide solution and 30% hydrogen peroxide.
Stir the mixture for 1 hour at room temperature.
Extract the aqueous layer with diethyl ether.
Acidify the aqueous layer with 2M hydrochloric acid and extract with ethyl acetate.
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the boronic acid.
Step 2: Suzuki-Miyaura Coupling.
To a degassed mixture of 4-bromo-3-nitrobenzonitrile (1 equivalent)[6], (4-(methoxycarbonyl)butyl)boronic acid (1.2 equivalents), and potassium carbonate (2.5 equivalents) in a 3:1 mixture of toluene and water, add tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents).
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under a nitrogen atmosphere.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield Methyl 4-(4-cyano-2-nitrophenyl)butanoate.
Causality Behind Experimental Choices:
9-BBN: The use of 9-BBN for the hydroboration of methyl 4-pentenoate ensures a high regioselectivity for the anti-Markovnikov addition, leading to the desired terminal boronic acid.
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings, known for its stability and broad functional group tolerance.[4]
Base and Solvent System: The biphasic toluene/water system with a base like potassium carbonate is standard for Suzuki reactions, facilitating the transmetalation step of the catalytic cycle.[4]
Route 2: Nucleophilic Aromatic Substitution (SNAAr) and Cyanation
This route employs a more traditional synthetic logic, beginning with a nucleophilic attack on a suitably activated aromatic ring, followed by functional group manipulations to install the cyano group.
Experimental Protocol:
Step 1: Synthesis of Methyl 4-(2,4-dinitrophenyl)butanoate.
To a solution of methyl 4-phenylbutanoate (1 equivalent) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid (1:1 v/v) while maintaining the temperature below 10 °C.
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
Filter and concentrate under reduced pressure to obtain the crude dinitrated product.
Step 2: Selective Reduction of the ortho-Nitro Group.
Dissolve the crude Methyl 4-(2,4-dinitrophenyl)butanoate in ethanol and add ammonium chloride solution.
Heat the mixture to 60 °C and add iron powder portion-wise.
Stir the reaction vigorously for 4 hours, monitoring the selective reduction by TLC.
Filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.
Concentrate the filtrate under reduced pressure to obtain Methyl 4-(4-amino-2-nitrophenyl)butanoate.
Step 3: Sandmeyer Reaction for Cyanation.
Dissolve the Methyl 4-(4-amino-2-nitrophenyl)butanoate in a mixture of concentrated hydrochloric acid and water at 0 °C.
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C to form the diazonium salt.
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide at 0 °C.
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
Allow the reaction mixture to warm to room temperature and then heat to 50 °C for 1 hour.
Cool the mixture and extract the product with ethyl acetate.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by column chromatography to yield Methyl 4-(4-cyano-2-nitrophenyl)butanoate.
Causality Behind Experimental Choices:
Nitration: The use of a strong acid mixture ensures the dinitration of the aromatic ring.
Selective Reduction: The use of iron powder in the presence of ammonium chloride is a classic method for the selective reduction of one nitro group in a dinitro-aromatic compound, favoring the reduction of the more sterically hindered ortho-nitro group.
Sandmeyer Reaction: This well-established reaction provides a reliable method for converting an aryl amine into a nitrile via a diazonium salt intermediate.
Comparative Analysis
Parameter
Route 1: Suzuki-Miyaura Coupling
Route 2: SNAAr and Cyanation
Number of Steps
2
3
Starting Materials
Methyl 4-pentenoate, 4-bromo-3-nitrobenzonitrile
Methyl 4-phenylbutanoate
Key Reagents
9-BBN, Palladium Catalyst
Nitrating mixture, Iron powder, Sodium nitrite, Copper(I) cyanide
Reported Yields
Generally good to excellent (can exceed 80%)
Moderate to good (often 50-70% over 3 steps)
Scalability
Highly scalable, common in industrial processes.[4]
Scalable, but may require careful control of exothermic nitration and diazotization steps.
Safety Considerations
Use of pyrophoric 9-BBN and potentially toxic palladium catalyst.
Use of strong corrosive acids, and highly toxic cyanide reagents. Diazonium salts can be explosive if isolated.
Advantages
High convergency, often higher overall yield, milder conditions for the key coupling step.
Utilizes more classical and often cheaper starting materials and reagents.
Disadvantages
Higher cost of palladium catalyst and boronic acid precursor.
Longer reaction sequence, potentially lower overall yield, and significant safety hazards associated with nitration and cyanation.
Visualization of Synthetic Workflows
Caption: Synthetic workflow for Route 1 via Suzuki-Miyaura coupling.
Caption: Synthetic workflow for Route 2 via SNAAr and cyanation.
Conclusion
Both benchmarked routes offer viable pathways to Methyl 4-(4-cyano-2-nitrophenyl)butanoate, each with its own set of advantages and challenges. The choice between the two will likely depend on the specific requirements of the project, including cost constraints, available equipment, safety protocols, and desired scale of production.
Route 1 (Suzuki-Miyaura Coupling) is a more modern and elegant approach that often provides higher yields in fewer steps. It is particularly well-suited for applications where the cost of the catalyst is justified by the efficiency and convergency of the synthesis.
Route 2 (SNAAr and Cyanation) represents a more traditional, but nonetheless effective, strategy. While it involves more steps and potentially hazardous reagents, the lower cost of the starting materials and reagents may make it an attractive option for certain applications, particularly if robust safety measures are in place.
Ultimately, the selection of the optimal synthetic route will require a careful evaluation of these factors in the context of the specific research or production goals.
References
How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? What are the reactions. (2021, April 2). Stack Exchange.
How can we synthesize this cycloester, starting with methyl 4-phenylbutanoate? (2021, September 15). Stack Exchange.
Process For Preparation Of Apalutamide Using Novel Intermediate. Quick Company.
Describe the steps involved in the synthesis of 4-bromo-3-nitro-phenoI from 4-bromobenzoic acid. Homework.Study.com.
US10513504B2 - Processes for the preparation of apalutamide and intermediates thereof. Google Patents.
Processes for the preparation of apalutamide and intermediates thereof - Patent US-10513504-B2. PubChem.
PROCESS FOR THE PREPARATION OF APALUTAMIDE - Patent 3802515. EPO.
Processes for the preparation of apalutamide and intermediates thereof. Eureka | Patsnap.
Scaling Up the Synthesis of Methyl 4-amino-3-phenylbutanoate: Application Notes and Protocols. Benchchem.
Suzuki Coupling. Organic Chemistry Portal.
WO2018136001A1 - Process for preparing apalutamide. Google Patents.
Synthesis of 4-cyanophenyl and 4-nitrophenyl 2-azido-2-deoxy-1,5-dithio-beta-D-arabino. Carbohydrate Research.
EP1201647B1 - Process for producing 4-cyano-4oxobutanoate and 4-cyano-3-hydroxybutanoate. Google Patents.
CN114085152A - A kind of method for preparing 2-(4-nitrophenyl) butyric acid. Google Patents.
An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. Journal of the Chinese Chemical Society.
[1] Executive Summary & Chemical Profile[1][2] Methyl 4-(4-cyano-2-nitrophenyl)butanoate is a functionalized pharmaceutical intermediate often employed in the synthesis of androgen receptor antagonists (e.g., Enzalutamid...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Chemical Profile[1][2]
Methyl 4-(4-cyano-2-nitrophenyl)butanoate is a functionalized pharmaceutical intermediate often employed in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs).[1] Its disposal requires strict adherence to protocols governing nitrogen-containing aromatics .[1]
The molecule presents a "Triad of Hazard" due to its three distinct functional groups:
Nitro Group (
): Introduces shock sensitivity potential and thermal instability.[1]
Nitrile Group (
): Poses a toxicity risk and potential for hydrogen cyanide (HCN) liberation under acidic conditions.[1]
Ester Moiety (
): Contributes to combustibility and organic solvent solubility.[1]
Critical Warning: Treat this compound as a High-Potency Intermediate . Improper disposal in general acid waste streams can result in the generation of lethal HCN gas.[1]
Chemical Identity Table
Parameter
Detail
Chemical Name
Methyl 4-(4-cyano-2-nitrophenyl)butanoate
Functional Groups
Aryl Nitrile, Aryl Nitro, Methyl Ester
Physical State
Solid (typically off-white to yellow powder)
Solubility
Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Prevents skin absorption via dust settling on clothing.[1]
Waste Segregation & Handling Logic
The integrity of the disposal process relies on strict segregation.[1] Methyl 4-(4-cyano-2-nitrophenyl)butanoate must never be commingled with incompatible streams.[1]
Incompatibility Alerts
DO NOT MIX WITH ACIDS: Acidic hydrolysis of the nitrile group can liberate Hydrogen Cyanide (HCN) gas.[1]
DO NOT MIX WITH STRONG BASES: Can cause rapid hydrolysis and exothermic runaway.[1]
DO NOT MIX WITH REDUCING AGENTS: The nitro group is susceptible to reduction, potentially generating heat or reactive hydroxylamines.[1]
Disposal Workflow Diagram
The following logic flow dictates the operational handling of waste streams containing this compound.
Figure 1: Decision tree for the segregation and packaging of Methyl 4-(4-cyano-2-nitrophenyl)butanoate waste.
Sewer Disposal: Strictly illegal and dangerous due to aquatic toxicity.[1]
Trash/Landfill: Prohibited due to leaching and soil contamination risks.[1]
Regulatory Compliance References
Ensure your disposal plan aligns with these federal standards:
EPA RCRA (Resource Conservation and Recovery Act):
While this specific CAS may not be explicitly "P-Listed" (Acutely Hazardous), it should be managed as Characteristic Hazardous Waste due to toxicity and reactivity potential.[1]
Waste Code Recommendation: If not otherwise specified, categorize under D003 (Reactivity) if shock sensitivity is suspected, or general Toxic codes depending on solvent mixtures (e.g., F002 for halogenated solvents).[1]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][3] [Link]
PubChem. (n.d.).[1] Methyl 4-(4-nitrophenyl)butanoate (Analogous Structure Safety Data). National Library of Medicine.[1] [Link][1]
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] [Link][1]
U.S. Environmental Protection Agency (EPA). (n.d.).[1] Hazardous Waste Generators. [Link][1]
Personal protective equipment for handling Methyl 4-(4-cyano-2-nitrophenyl)butanoate
This comprehensive guide outlines the critical safety, handling, and logistical protocols for Methyl 4-(4-cyano-2-nitrophenyl)butanoate . As a specialized nitroaromatic ester intermediate used in advanced organic synthes...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive guide outlines the critical safety, handling, and logistical protocols for Methyl 4-(4-cyano-2-nitrophenyl)butanoate . As a specialized nitroaromatic ester intermediate used in advanced organic synthesis and drug development, this compound requires rigorous operational controls.
Because specific toxicological data for this exact molecule may be limited, safety protocols must be extrapolated from its functional groups and structurally analogous compounds, such as 4-Methyl-3-nitrobenzonitrile and Methyl 4-(4-nitrophenyl)butanoate [1, 2]. The presence of a nitroaromatic ring combined with a lipophilic butanoate ester significantly increases the risk of dermal absorption, while the cyano group introduces potential systemic toxicity if metabolized.
Hazard Assessment & Causality
To design a self-validating safety protocol, we must first understand the mechanistic reasons behind the required protections:
Nitroaromatic Core: Nitro compounds are notorious for their ability to penetrate the skin and cause systemic toxicity, including methemoglobinemia (oxidation of hemoglobin, preventing oxygen transport).
Butanoate Ester Moiety: The ester chain increases the lipophilicity (fat solubility) of the molecule. This characteristic acts as a permeation enhancer, allowing the compound to bypass the aqueous barriers of the skin more readily than highly polar analogues.
Physical State: Assuming it is a crystalline solid or heavy oil at room temperature, the primary risks are aerosolized dust inhalation during weighing and direct dermal contact during transfer.
Personal Protective Equipment (PPE) System
The following PPE system is mandatory. Each layer is designed to mitigate a specific vector of exposure identified in the hazard assessment.
Table 1: Required PPE Specifications and Causality
PPE Component
Specification
Operational Causality
Gloves
Double-layered Nitrile (min. 4 mil inner, 8 mil outer) or Neoprene.
The lipophilic nature of the ester requires robust barrier protection. Double-gloving ensures integrity if the outer layer is compromised by micro-tears or solvent degradation.
Eye Protection
ANSI Z87.1+ certified chemical splash goggles.
Prevents ocular absorption of airborne dust particulates or accidental liquid splashes if the compound is dissolved in a solvent carrier.
Body Protection
Flame-resistant (FR) laboratory coat with knit cuffs, fully buttoned.
Knit cuffs prevent exposure at the wrist gap between the glove and sleeve. FR material is required if handled near flammable solvents.
Respiratory
N95/P100 particulate respirator (if weighing outside a hood).
Mitigates inhalation of fine crystalline dust. Note: Primary control should always be a certified chemical fume hood.
Operational Handling Protocol
This step-by-step methodology ensures a self-validating workflow where each step confirms the safety of the next.
Step 1: Engineering Control Validation
Verify the chemical fume hood is operational. The face velocity must be between 80-120 feet per minute (fpm).
Clear the hood of unnecessary equipment to ensure uninhibited laminar airflow.
Step 2: PPE Donning and Preparation
Don the primary PPE system (Lab coat, safety goggles).
Wash hands, then don the inner pair of nitrile gloves, followed by the outer pair. Pull the outer gloves over the knit cuffs of the lab coat.
Place an anti-static weighing boat on the analytical balance inside the fume hood.
Step 3: Chemical Manipulation
Open the primary container of Methyl 4-(4-cyano-2-nitrophenyl)butanoate only within the designated fume hood [1].
Use a grounded, static-free stainless steel or PTFE spatula for transfers to prevent electrostatic dispersion of powders.
After weighing, immediately seal the primary container. Wipe the exterior of the container with a compatible solvent (e.g., ethanol or isopropanol) before removing it from the hood.
Step 4: Workspace Decontamination
Wipe down the balance and surrounding hood surface with a damp paper towel (using water/ethanol) to capture any microscopic dust.
Dispose of the contaminated wipes in a designated solid hazardous waste container.
Workflow Visualization
Caption: Sequential safety workflow for handling hazardous nitroaromatic esters in a laboratory setting.
Spill Response and Disposal Plan
Improper disposal of nitroaromatics can lead to environmental toxicity and regulatory violations. Never flush these compounds down the drain.
Immediate Spill Response:
Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered to maximize exhaust efficiency.
Contain: If solid, gently cover the spill with damp paper towels to prevent aerosolization. If dissolved in a solvent, surround the spill with an inert absorbent material (e.g., vermiculite or diatomaceous earth).
Collect: Using non-sparking tools, scoop the absorbed material or damp powder into a heavy-duty, sealable polyethylene bag or a dedicated hazardous waste bucket.
Clean: Wash the spill area thoroughly with soap and water, followed by an ethanol wipe, to remove lipophilic residues.
Routine Disposal Plan:
Segregation: Collect all solid waste (contaminated gloves, weighing boats, paper towels) in a rigid container labeled "Hazardous Solid Waste: Toxic Organics (Nitroaromatics)".
Liquid Waste: If the compound is in solution, dispose of it in a designated "Halogenated/Non-Halogenated Organic Waste" carboy, depending on the solvent used. Ensure the carboy is kept in secondary containment.
Logistics: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed commercial waste management contractor for final incineration.
References
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